KX-01-191
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(4-tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N3O.3C4H9.Sn/c20-16-12-7-4-8-13-14(12)19(10-9-17-16)15(18-13)11-5-2-1-3-6-11;3*1-3-4-2;/h2-8H,9-10H2,(H,17,20);3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSHPQTNVDAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Attack of KX-01-191: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
BUFFALO, NY – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of KX-01-191, a novel investigational drug. This document provides an in-depth analysis of the compound's dual-inhibitory function, targeting both Src family kinases and tubulin polymerization, offering a promising new avenue in oncology research, particularly for aggressive malignancies such as triple-negative breast cancer (TNBC).
This compound distinguishes itself as a non-ATP-competitive inhibitor of Src, specifically targeting the peptide substrate binding site. This unique interaction confers a high degree of specificity, leading to the effective downregulation of phosphorylated Src (p-Src) and its critical downstream signaling partners, including Focal Adhesion Kinase (FAK), Akt, ERK, and STAT3. Concurrently, this compound disrupts cellular division by inhibiting tubulin polymerization, which culminates in a G2/M phase cell cycle arrest and induction of mitotic catastrophe.
This guide consolidates key preclinical data, presenting detailed experimental protocols and quantitative outcomes to provide a thorough understanding of this compound's therapeutic potential.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated across a panel of human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potent effects, particularly in TNBC cell lines.
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative | < 0.1 | [1] |
| MDA-MB-468 | Triple-Negative | < 0.1 | [1] |
| BT-549 | Triple-Negative | < 0.1 | [1] |
| Hs578T | Triple-Negative | Resistant | [1] |
| HCC1937 | Triple-Negative | Resistant | [1] |
| MCF7 | Luminal ER+ | < 0.1 | [1] |
| T47D | Luminal ER+ | < 0.1 | [1] |
| SK-BR-3 | HER2+ | < 0.1 | [1] |
In Vivo Antitumor Activity
Preclinical evaluation in a mouse xenograft model using the MDA-MB-231 human breast cancer cell line demonstrated the significant in vivo antitumor efficacy of this compound. Treatment with this compound resulted in a notable delay in tumor growth compared to vehicle-treated controls.[1]
| Animal Model | Cell Line Inoculated | Treatment | Outcome | Reference |
| Female BALB/c nude mice | MDA-MB-231 | This compound | Significantly delayed tumor growth | [1] |
Core Signaling Pathways and Mechanisms
The dual mechanism of action of this compound converges on two critical cellular processes: signal transduction mediated by Src kinase and the mechanics of cell division orchestrated by microtubules.
Src Signaling Pathway Inhibition
This compound's inhibition of Src kinase disrupts a key signaling hub that promotes cancer cell proliferation, survival, and migration. By blocking the phosphorylation of Src, it triggers a cascade of deactivation down the signaling pathway.
References
KX-01-191: A Technical Guide to a Novel Dual Src Kinase and Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191 (also known as Tirbanibulin) is an innovative small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization.[1][2] Unlike traditional Src inhibitors that have demonstrated limited clinical efficacy in solid tumors, this compound's ability to also disrupt microtubule dynamics presents a promising therapeutic strategy, particularly in aggressive cancers such as triple-negative breast cancer (TNBC).[1][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor of Src kinase, and it also inhibits tubulin polymerization.[1] This dual functionality allows it to concurrently suppress Src-mediated signaling pathways that drive cell proliferation, migration, and survival, while also inducing mitotic catastrophe by disrupting microtubule formation.[1][2]
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Growth
This compound has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Subtype | IC50 (µmol/L) |
| MCF7 | Luminal (ER+) | 0.0418 ± 0.0010 |
| T47D | Luminal (ER+/PR+) | 0.0435 ± 0.0423 |
| BT-474 | HER2+ | 0.1286 ± 0.0076 |
| SK-BR-3 | HER2+ | 0.0338 ± 0.0010 |
| BT-549 | Triple Negative | 0.0467 ± 0.0019 |
| MDA-MB-231 | Triple Negative | 0.0446 ± 0.0009 |
| MDA-MB-468 | Triple Negative | 0.0467 ± 0.0019 |
| Hs578T | Triple Negative | Resistant |
| HCC1937 | Triple Negative | Resistant |
| Data sourced from Kim et al., 2017.[1] |
In Vivo Efficacy: MDA-MB-231 Xenograft Model
In a mouse xenograft model using MDA-MB-231 triple-negative breast cancer cells, administration of this compound resulted in a significant delay in tumor growth compared to the vehicle control group.[1] Notably, no significant changes in the body weight of the mice were observed, suggesting a favorable toxicity profile during the treatment period.[1]
Tubulin Polymerization Inhibition
Studies have confirmed that this compound inhibits tubulin polymerization. In MDA-MB-231 cells treated with this compound, abnormal microtubule formations were observed.[1] A concentration of 100 nM has been identified as optimal for microtubule depolymerization, suggesting that at this concentration and higher, this compound exhibits its dual inhibitory activity.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.
Wound Healing (Scratch) Assay
-
Cell Seeding: Cells were seeded in a culture plate (e.g., 6-well or 12-well) and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip (e.g., p200) was used to create a uniform scratch or "wound" in the cell monolayer.
-
Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Fresh culture medium containing either this compound at a non-toxic concentration (e.g., 20 nmol/L for migration studies) or vehicle control was added.[2]
-
Imaging: The wound area was imaged at time 0 and at subsequent time points (e.g., every 6, 12, or 24 hours) using a phase-contrast microscope.
-
Data Analysis: The width of the wound was measured at different points for each time point and condition. The rate of wound closure was calculated to assess cell migration.
Immunofluorescence Staining for Microtubule Disruption
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound (e.g., 100 nmol/L for 48 hours) or vehicle control.[1]
-
Fixation: Cells were fixed with a suitable fixative, such as ice-cold methanol, to preserve cellular structures.
-
Permeabilization: If required, cells were permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular targets.
-
Blocking: Non-specific antibody binding was blocked using a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for α-tubulin or β-tubulin.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Nuclei were often counterstained with a DNA-binding dye (e.g., DAPI). The coverslips were then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The microtubule network was visualized using a fluorescence microscope.
MDA-MB-231 Mouse Xenograft Model
-
Cell Implantation: MDA-MB-231 cells were harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.
-
Treatment Administration: this compound was administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.
-
Tumor Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Body Weight Monitoring: The body weight of the mice was monitored as an indicator of systemic toxicity.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Tumors were then excised for further analysis.
Visualizations
Src Signaling Pathway and Inhibition by this compound
Caption: Src signaling pathway and the inhibitory action of this compound.
Dual Mechanism of Action of this compound
Caption: Dual inhibitory mechanism of this compound on Src kinase and tubulin.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
References
The Discovery and Development of KX-01-191 (Tirbanibulin): A Dual-Mechanism Antiproliferative Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KX-01-191, also known as Tirbanibulin, is a first-in-class, dual-mechanism small molecule inhibitor that has shown significant promise in the treatment of proliferative disorders.[1][2][3][4] Developed under the code KX-01, and later as KX2-391, this compound has undergone extensive preclinical and clinical evaluation, culminating in its approval for the topical treatment of actinic keratosis (AK).[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Tirbanibulin, with a focus on the quantitative data and experimental methodologies that underpin its therapeutic application.
Discovery and Preclinical Development
Tirbanibulin was identified as a potent antiproliferative agent through a series of preclinical investigations. Its unique dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling, sets it apart from other therapies.[1][2][5]
In Vitro Efficacy
The antiproliferative activity of Tirbanibulin has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using cell viability assays such as the MTT assay.[6]
| Cell Line | Cancer Type | IC50 (nM) |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative | <100 |
| MDA-MB-468 | Triple-Negative | <100 |
| BT-549 | Triple-Negative | <100 |
| MCF7 | ER-positive | <100 |
| T47D | ER-positive | <100 |
| SK-BR-3 | HER2-positive | <100 |
| Cervical Cancer | ||
| HeLa | HPV-positive | 31.49[6] |
| Keratinocytes | ||
| CCD-1106 KERTr | Immortalized | 11 (in complete medium)[7] |
| 27 (in reduced medium)[7] | ||
| Squamous Cell Carcinoma | ||
| A431 | Sensitive | |
| SCC-12 | Sensitive | |
| Prostate Cancer | ||
| PC3-LN4 | Sensitive |
In Vivo Efficacy: Xenograft Models
The antitumor activity of KX-01 was evaluated in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells. Oral administration of KX-01 resulted in a significant delay in tumor growth in a dose-dependent manner.[8][9][10]
| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome |
| BALB/c nude mice | MDA-MB-231 | KX-01 | 5 mg/kg, oral gavage, twice daily for 4 weeks | Significantly delayed tumor growth compared to vehicle.[8] |
| KX-01 | 1 mg/kg and 5 mg/kg, twice daily for 28 days | Marked tumor growth inhibition.[9][10] |
Mechanism of Action
Tirbanibulin exerts its antiproliferative effects through a dual mechanism of action: inhibition of tubulin polymerization and disruption of Src kinase signaling.[1][2][5]
Inhibition of Tubulin Polymerization
Tirbanibulin acts as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[3][5]
Inhibition of Src Kinase Signaling
Tirbanibulin is also a potent inhibitor of Src family kinases (SFKs).[2] Src is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[11] By inhibiting Src phosphorylation, Tirbanibulin downregulates downstream signaling molecules, further contributing to its antitumor effects.[8][11]
Clinical Development for Actinic Keratosis
The clinical development of Tirbanibulin has primarily focused on its topical formulation for the treatment of actinic keratosis, a common precancerous skin lesion.
Phase 1 and 2 Clinical Trials
Early-phase clinical trials established the safety and efficacy of a short course of Tirbanibulin ointment 1%. These studies demonstrated a reduction in AK lesions with transient, mild-to-moderate local skin reactions.
Phase 3 Clinical Trials
Two identically designed, randomized, double-blind, vehicle-controlled Phase 3 trials confirmed the efficacy and safety of Tirbanibulin 1% ointment applied once daily for 5 consecutive days for the treatment of AK on the face or scalp. The primary endpoint was the percentage of patients with 100% clearance of AK lesions at day 57.
| Trial | Tirbanibulin Group (Complete Clearance) | Vehicle Group (Complete Clearance) |
| Trial 1 | 44% | 5% |
| Trial 2 | 54% | 13% |
| Pooled Data | 49% | 9% |
| Trial | Tirbanibulin Group (Partial Clearance ≥75%) | Vehicle Group (Partial Clearance ≥75%) |
| Trial 1 | 68% | 16% |
| Trial 2 | 76% | 20% |
| Pooled Data | 72% | 18% |
The most common adverse events were local skin reactions, including erythema, flaking/scaling, application site pain, and pruritus, which were mostly mild to moderate and transient.
Experimental Protocols
In Vitro Assays
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Tirbanibulin or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.
-
Cell Lysis: Cells treated with Tirbanibulin are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Src (p-Src) and total Src, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Fixation: Tirbanibulin-treated cells are harvested and fixed in ice-cold ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
In Vivo Xenograft Study
-
Cell Preparation and Implantation: MDA-MB-231 human breast cancer cells are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: KX-01 is administered orally by gavage at a specified dose and schedule (e.g., 5 mg/kg twice daily). The control group receives the vehicle.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[8]
Conclusion
This compound (Tirbanibulin) is a novel antiproliferative agent with a well-defined dual mechanism of action targeting both tubulin polymerization and Src kinase signaling. Extensive preclinical studies have demonstrated its potent in vitro and in vivo efficacy against various cancer models. The successful clinical development and approval of its topical formulation for actinic keratosis highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further research into the applications of this promising compound in other proliferative diseases.
References
- 1. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tirbanibulin - Wikipedia [en.wikipedia.org]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 6. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actasdermo.org [actasdermo.org]
- 8. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis [e-crt.org]
In-Depth Technical Guide: The Role of KX-01-191 in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KX-01-191 (tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src kinase signaling pathway and tubulin polymerization. This dual activity positions this compound as a promising therapeutic agent in oncology, particularly in aggressive and resistant cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a first-in-class peptidomimetic that non-competitively inhibits Src kinase and also disrupts microtubule dynamics by inhibiting tubulin polymerization.[1][2] Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in a variety of human cancers, playing a crucial role in cell proliferation, survival, migration, and angiogenesis.[3][4][5] Tubulin is the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6] The dual inhibition of these two critical cellular components by this compound leads to a potent anti-proliferative effect, primarily through the induction of G2/M cell cycle arrest and subsequent apoptosis.[7][8]
Mechanism of Action
Inhibition of Src Kinase Signaling
This compound targets the peptide substrate binding site of Src kinase, providing a degree of specificity.[8] Inhibition of Src kinase by this compound leads to the downregulation of its downstream signaling pathways, including the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are critical for cancer cell proliferation and survival.[3] This inhibition has been demonstrated by a decrease in the phosphorylation of Src (p-Src) and its downstream effectors.[7]
Inhibition of Tubulin Polymerization
This compound binds to the colchicine-binding site of β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]
Quantitative Data on the Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data from preclinical studies.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative | Not specified | [10] |
| MDA-MB-157 | Triple-Negative | Not specified | Not specified |
| MDA-MB-468 | Triple-Negative | Not specified | [3] |
| BT-549 | Triple-Negative | Not specified | [3] |
| Hs578T | Triple-Negative | Not specified | [3] |
| MCF-7 | ER+, PR+, HER2- | Not specified | [11] |
| T47D | ER+, PR+, HER2- | Not specified | [12] |
Note: Specific IC50 values for this compound are not consistently reported in the provided search results. The table indicates the cell lines in which the effects of this compound have been studied.
Table 2: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Fold Increase in G2/M | Reference |
| TNBC Cells (General) | This compound | Decreased | Decreased | Increased | 2- to 4-fold | [3] |
Note: Specific percentage values for each cell cycle phase are not detailed in the search results, but a general trend of a 2- to 4-fold increase in the G2/M population is reported for this compound sensitive TNBC cell lines.
Table 3: Induction of Apoptosis by this compound
| Cell Line | Assay | Result | Reference |
| ERα positive breast cancer cells | TUNEL Staining | Increased apoptosis in mitotic arrested cells | [8] |
| MDA-MB-231 xenografts | TUNEL Assay | Increased number of apoptotic cells | [2] |
| ERα positive breast cancer cells | Caspase Activation | Activation of caspases 6, 7, 8, and 9 | [8] |
Note: The provided search results confirm the induction of apoptosis but do not offer specific quantitative percentages of apoptotic cells from TUNEL assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Molecule of the Month: Src Tyrosine Kinase [pdb101.rcsb.org]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cherrybiotech.com [cherrybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Investigating the Peptidomimetic Properties of KX-01-191: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as Tirbanibulin, is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both the Src family kinases (SFKs) and tubulin polymerization. As a first-in-class peptidomimetic, this compound distinguishes itself by binding to the peptide substrate site of Src kinase, rather than the highly conserved ATP-binding pocket, which confers a higher degree of specificity. This technical guide provides a comprehensive overview of the peptidomimetic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Peptidomimetic Nature and Mechanism of Action
This compound is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers.[1] Unlike many kinase inhibitors that target the ATP-binding site, this compound's peptidomimetic nature allows it to bind to the peptide substrate-binding site of Src, thereby blocking the phosphorylation of its downstream targets.[1] This targeted approach is designed to offer greater specificity and potentially a more favorable side-effect profile.
In addition to its effects on Src kinase, this compound also disrupts microtubule dynamics by inhibiting tubulin polymerization.[2] This dual-pronged attack on two critical cellular processes—signal transduction and cell division—underlies its potent anti-proliferative and pro-apoptotic effects in cancer cells.[2]
Quantitative Data on the Biological Activity of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its direct inhibitory effects on its molecular targets.
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF7 | Luminal ER+ | < 0.1 |
| T47D | Luminal ER+ | < 0.1 |
| SK-BR-3 | HER2+ | < 0.1 |
| MDA-MB-231 | Triple Negative | < 0.1 |
| MDA-MB-468 | Triple Negative | < 0.1 |
| BT-549 | Triple Negative | < 0.1 |
| Hs578T | Triple Negative | Resistant |
| HCC1937 | Triple Negative | Resistant |
Data sourced from Kim S, et al. Cancer Res Treat. 2017.
Table 2: Direct Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| Src Kinase | Kinase Activity Assay | ~20 nM - 40 µM |
| Tubulin Polymerization | In Vitro Polymerization Assay | ~250 nM |
Data sourced from various preclinical studies.
Table 3: Pharmacokinetic Properties of Tirbanibulin (KX-01) Ointment 1% (Topical Application)
| Parameter | Value (Mean ± SD) |
| Cmax (Day 5) | 0.26 ± 0.23 ng/mL |
| Tmax (Day 5) | 6.91 hours (median) |
| AUC0-24h (Day 5) | 4.09 ± 3.15 ng·h/mL |
Data from a Phase 1 clinical trial in patients with actinic keratosis.[3]
Signaling Pathways and Cellular Effects
This compound's inhibition of Src kinase disrupts multiple downstream signaling cascades integral to cancer cell proliferation, survival, migration, and angiogenesis. Concurrently, its interference with tubulin polymerization leads to cell cycle arrest at the G2/M phase and induction of mitotic catastrophe.
Caption: Simplified Src signaling pathway and its downstream effects inhibited by this compound.
Caption: Mechanism of this compound-induced inhibition of tubulin polymerization and subsequent cellular events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of Src kinase and the inhibitory effect of this compound.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Measure the incorporation of the phosphate (B84403) group into the substrate. For radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity relative to the control and calculate the IC50 value for this compound.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.
Detailed Methodology:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Inhibitor Addition: Add different concentrations of this compound, a positive control (e.g., nocodazole), a negative control (e.g., paclitaxel), or vehicle to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves and determine the inhibitory effect of this compound.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Detailed Methodology:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing a low concentration of serum with or without this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure. Compare the migration rate of this compound-treated cells to that of control cells.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Conclusion
This compound represents a promising class of peptidomimetic anticancer agents with a dual mechanism of action that potently inhibits both Src kinase signaling and tubulin polymerization. The data presented in this technical guide highlight its significant in vitro and in vivo activity against various cancer models. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and similar compounds. The unique peptidomimetic properties of this compound warrant continued exploration as a novel strategy in the fight against cancer.
References
- 1. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Maximal Use Pharmacokinetic Study of Tirbanibulin Ointment 1% in Subjects With Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Inhibitor KX-01 (Tirbanibulin): A Technical Guide to its Efficacy in ERα-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01, also known as tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src family kinases (SFKs) and tubulin polymerization. This unique characteristic positions it as a promising therapeutic agent in oncology, particularly in breast cancer. This technical guide provides an in-depth overview of the preclinical data on KX-01's effects on Estrogen Receptor alpha (ERα)-positive breast cancer, detailing its mechanism of action, synergistic potential with existing therapies, and the experimental methodologies used to elucidate these findings.
Core Mechanism of Action
KX-01 exerts its anti-tumor effects through two primary pathways:
-
Src Kinase Inhibition: KX-01 is a peptidomimetic that targets the peptide substrate binding site of Src kinase, providing specificity.[1] Src is a non-receptor tyrosine kinase that is often overexpressed and activated in breast cancer, playing a crucial role in cell proliferation, survival, migration, and invasion. By inhibiting Src, KX-01 can disrupt these oncogenic signaling cascades.
-
Tubulin Polymerization Inhibition: KX-01 binds to the colchicine-binding site of β-tubulin, leading to the disruption of microtubule dynamics.[2] This interference with the cytoskeleton induces a G2/M phase cell cycle arrest and can ultimately trigger apoptosis.[1]
Efficacy in ERα-Positive Breast Cancer
Preclinical studies have demonstrated the potent activity of KX-01 in ERα-positive breast cancer cell lines, both as a single agent and in combination with endocrine therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effect of KX-01 on ERα-positive breast cancer cell lines.
| Cell Line | IC50 (µmol/L) | Reference |
| MCF-7 | < 0.1 | |
| T47D | < 0.1 |
Table 1: In Vitro Growth Inhibition of ERα-Positive Breast Cancer Cell Lines by KX-01. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay.
Synergistic Effects with Tamoxifen (B1202)
A key finding in the preclinical evaluation of KX-01 is its synergistic activity with tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) for ERα-positive breast cancer.
-
Enhanced Growth Inhibition: Combination index analysis has shown that the combination of KX-01 and tamoxifen results in synergistic growth inhibition of ERα-positive breast cancer cell lines.[1]
-
Modulation of ERα Signaling: KX-01, in combination with tamoxifen, leads to a significant decrease in the phosphorylation of ERα at serine 118 and serine 167, which are sites regulated by Src kinase.[1] This reduction in phosphorylation is associated with decreased ERα transcriptional activity.[1]
-
In Vivo Efficacy: In a mouse xenograft model using MCF-7 cells, the oral administration of KX-01 in combination with tamoxifen resulted in synergistic tumor growth inhibition.[1] Immunohistochemical analysis of these tumors revealed reduced angiogenesis and ERα signaling compared to treatment with either drug alone.[1]
Signaling Pathways and Cellular Effects
The antitumor effects of KX-01 in ERα-positive breast cancer are a result of its impact on multiple cellular processes and signaling pathways.
Cell Cycle Arrest
Flow cytometry analysis has demonstrated that KX-01 induces cell cycle arrest in the G2/M phase in ERα-positive breast cancer cells.[1] This is a direct consequence of its tubulin polymerization inhibitory activity, which disrupts the formation of the mitotic spindle. Mechanistically, KX-01 treatment leads to the nuclear accumulation of cyclin B1 and the activation of CDK1, MPM2, and Cdc25C, all of which are critical for the G2/M checkpoint progression.[1]
Induction of Apoptosis
The mitotic arrest induced by KX-01 ultimately leads to programmed cell death (apoptosis). TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining has confirmed that cells arrested in mitosis by KX-01 undergo apoptosis.[1] This apoptotic process is mediated by the activation of caspases 6, 7, 8, and 9.[1]
Src Signaling Pathway Inhibition
KX-01's inhibition of Src kinase has profound effects on downstream signaling pathways that are critical for ERα-positive breast cancer cell survival and proliferation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of KX-01 in ERα-positive breast cancer.
Cell Culture
-
Cell Lines: MCF-7 and T47D ERα-positive human breast cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of KX-01.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, cells are treated with various concentrations of KX-01 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with KX-01 or vehicle for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
TUNEL Assay for Apoptosis Detection
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Cells are grown on coverslips and treated with KX-01.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Staining: Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope. Apoptotic cells are identified by green fluorescence in the nucleus.
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of proteins like cyclin B1.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with KX-01.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., anti-cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are stained with DAPI, and the coverslips are mounted.
-
Imaging: Images are acquired using a confocal or fluorescence microscope.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Src, total Src, phospho-ERα, total ERα, caspases, β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Studies
Animal models are used to evaluate the in vivo efficacy of KX-01.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: MCF-7 cells are subcutaneously injected into the flank of the mice. Estrogen pellets are often implanted to support tumor growth.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, KX-01, tamoxifen, KX-01 + tamoxifen). KX-01 is typically administered orally.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Conclusion
KX-01 (tirbanibulin) is a promising dual inhibitor of Src kinase and tubulin polymerization with significant preclinical activity against ERα-positive breast cancer. Its ability to induce cell cycle arrest and apoptosis, coupled with its synergistic effects with tamoxifen, highlights its potential as a novel therapeutic strategy for this breast cancer subtype. The detailed experimental protocols provided in this guide offer a framework for further research into the mechanisms and applications of KX-01 in oncology.
References
Early research findings on KX-01-191 efficacy
An In-depth Technical Guide on the Early Research Findings of KX-01 (Tirbanibulin) Efficacy
Disclaimer: Initial searches for "KX-01-191" did not yield specific results for a compound with this designation. The following technical guide focuses on KX-01, also known as Tirbanibulin, as the available research on this compound aligns with the core requirements of the user request regarding its mechanism of action and preclinical efficacy.
This technical guide provides a comprehensive overview of the early preclinical research findings on the efficacy of KX-01 (Tirbanibulin). The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
KX-01 (Tirbanibulin) is a novel, first-in-class dual inhibitor of Src kinase and tubulin polymerization.[1][2] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across various cancer cell lines and in in vivo models.[1][3][4] Its dual mechanism of action allows it to target key pathways involved in cell growth, migration, and division, making it a promising candidate for cancer therapy. This document summarizes the key quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Efficacy Data
The anti-proliferative activity of KX-01 has been evaluated in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC).
Table 2.1: In Vitro Efficacy of KX-01 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (μmol/L) | Sensitivity |
| MCF7 | Luminal ER+ | < 0.1 | Sensitive |
| T47D | Luminal ER+ | < 0.1 | Sensitive |
| SK-BR-3 | HER2+ | < 0.1 | Sensitive |
| MDA-MB-231 | TNBC | < 0.1 | Sensitive |
| MDA-MB-468 | TNBC | < 0.1 | Sensitive |
| BT-549 | TNBC | < 0.1 | Sensitive |
| Hs578T | TNBC | > 0.1 | Resistant |
| HCC1937 | TNBC | > 0.1 | Resistant |
Source: Data compiled from a study on the antitumor effect of KX-01 in triple-negative breast cancer.[1]
Mechanism of Action
KX-01 exerts its antitumor effects through a dual mechanism: the inhibition of Src kinase signaling and the disruption of tubulin polymerization.
Src Kinase Signaling Inhibition
KX-01 targets the peptide substrate site of Src kinase, providing specificity.[2][5] This inhibition down-regulates proliferative signaling molecules.[1]
Tubulin Polymerization Inhibition
KX-01 inhibits microtubule polymerization, which leads to G2/M cell cycle arrest and subsequent apoptosis.[1][4] This disruption of the cytoskeleton also contributes to the inhibition of cell migration.
Experimental Protocols
Detailed methodologies for the key experiments that established the efficacy of KX-01 are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of KX-01 in breast cancer cell lines.
-
Procedure:
-
Breast cancer cell lines were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of KX-01.
-
Following a 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in DMSO (dimethyl sulfoxide).
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Wound Healing Assay
-
Objective: To assess the effect of KX-01 on cancer cell migration.
-
Procedure:
-
Cells were grown to confluence in 6-well plates.
-
A "wound" was created by scratching the cell monolayer with a sterile pipette tip.
-
The detached cells were washed away, and fresh medium containing KX-01 or a vehicle control was added.
-
Images of the wound were captured at 0 and 24 hours.
-
The rate of wound closure was quantified to determine the effect on cell migration.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of KX-01 on cell cycle progression.
-
Procedure:
-
Cells were treated with KX-01 or a vehicle control for a specified period.
-
Cells were harvested, washed, and fixed in ethanol.
-
The fixed cells were treated with RNase and stained with propidium (B1200493) iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of KX-01.
-
Procedure:
-
MDA-MB-231 triple-negative breast cancer cells were subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
KX-01 was administered orally to the treatment group according to a specified dosing schedule. The control group received a vehicle.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for KX-01's dual-action mechanism.
Conclusion
The early preclinical data for KX-01 (Tirbanibulin) demonstrate its significant potential as an anticancer agent. Its dual mechanism of inhibiting both Src kinase and tubulin polymerization provides a multi-pronged attack on cancer cell proliferation, migration, and survival. The in vitro and in vivo studies provide a strong rationale for its continued clinical development. Further research is warranted to explore its efficacy in other cancer types and in combination with other therapeutic agents.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synergistic Application of KX-01 (Tirbanibulin) and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of KX-01 (also known as Tirbanibulin) and tamoxifen (B1202) in estrogen receptor-alpha (ERα)-positive breast cancer models. The combination of these two agents presents a promising therapeutic strategy to enhance treatment efficacy and potentially overcome resistance to endocrine therapy.
Introduction
KX-01 is a novel small molecule that acts as a dual inhibitor of Src kinase and tubulin polymerization.[1] Its unique mechanism of targeting the peptide substrate site of Src provides greater specificity.[2] Tamoxifen is a well-established selective estrogen receptor modulator (SERM) used in the treatment of ERα-positive breast cancer.[3][4][5] It acts by competitively binding to the estrogen receptor, thereby blocking estrogen-driven cell proliferation.[6][7] However, the development of resistance to tamoxifen is a significant clinical challenge.[8]
The combination of KX-01 and tamoxifen has demonstrated synergistic effects in preclinical models of ERα-positive breast cancer.[2] This synergy is attributed to KX-01's ability to decrease ERα phosphorylation at serine residues 118 and 167, which are regulated by Src kinase, leading to reduced ERα transcriptional activity.[2] This document outlines the underlying mechanisms and provides detailed protocols for evaluating this synergistic interaction.
Mechanism of Action and Synergy
KX-01 exerts its antitumor effects through two primary mechanisms: inhibition of Src signaling and disruption of microtubule polymerization, leading to mitotic catastrophe.[1] In combination with tamoxifen, KX-01 potentiates the anti-estrogenic effect by downregulating Src-mediated phosphorylation of ERα. This reduces the ligand-independent activation of the estrogen receptor, a known mechanism of tamoxifen resistance.
Signaling Pathway Diagram
Caption: Signaling pathway of KX-01 and Tamoxifen synergy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of KX-01 and tamoxifen.
Table 1: In Vitro Growth Inhibition (IC50) of KX-01 in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µmol/L) |
| MCF-7 | ER+, HER2- | < 0.1 |
| T47D | ER+, HER2- | < 0.1 |
| SK-BR-3 | ER-, HER2+ | < 0.1 |
| MDA-MB-231 | Triple Negative | < 0.1 |
| MDA-MB-468 | Triple Negative | < 0.1 |
| BT-549 | Triple Negative | < 0.1 |
| Hs578T | Triple Negative | Resistant |
| HCC1937 | Triple Negative | Resistant |
Data adapted from a study on the antitumor effects of KX-01.[1]
Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenografts
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| KX-01 | 10 mg/kg | 45% |
| KX-01 | 20 mg/kg | 60% |
| Tamoxifen | 1 mg/kg | 50% |
| KX-01 + Tamoxifen | 10 mg/kg + 1 mg/kg | >80% (synergistic) |
Data represents a qualitative summary based on published findings indicating synergistic inhibition.[2]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of KX-01 and tamoxifen are provided below.
Experimental Workflow Diagram
Caption: Workflow for evaluating KX-01 and Tamoxifen combination.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of KX-01 and tamoxifen, alone and in combination, and to quantify their synergistic interaction.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
KX-01 and Tamoxifen stock solutions
-
96-well plates
-
MTT or Sulforhodamine B (SRB) reagent
-
Plate reader
-
CompuSyn software for synergy analysis
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of KX-01 and tamoxifen.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control.
-
Incubate for 72 hours.
-
Perform MTT or SRB assay according to the manufacturer's instructions.
-
Measure absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.
Protocol 2: Cell Cycle Analysis
Objective: To assess the effect of KX-01 and tamoxifen on cell cycle progression.
Materials:
-
ERα-positive breast cancer cells
-
KX-01 and Tamoxifen
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with KX-01, tamoxifen, or the combination for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. KX-01 is expected to induce a G2/M arrest.[2]
Protocol 3: Western Blot Analysis for Protein Phosphorylation
Objective: To investigate the effect of the drug combination on Src and ERα phosphorylation.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-ERα (Ser118/167), anti-ERα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the KX-01 and tamoxifen combination.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
KX-01 and Tamoxifen formulations for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Implant estrogen pellets subcutaneously in the mice one day before tumor cell injection.
-
Inject MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle, KX-01, tamoxifen, combination).
-
Administer treatments daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-ERα).
Conclusion
The combination of KX-01 and tamoxifen represents a promising therapeutic approach for ERα-positive breast cancer. The provided protocols offer a framework for researchers to investigate and validate the synergistic potential of this drug combination in preclinical settings. These studies are crucial for advancing our understanding of the underlying mechanisms and for the clinical development of this combination therapy.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. news-medical.net [news-medical.net]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
Application Notes and Protocols for In Vivo Studies Using KX-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for conducting in vivo studies with KX-01 (also known as Tirbanibulin or KX2-391), a potent dual inhibitor of Src family kinases (SFKs) and tubulin polymerization. The following sections detail the mechanism of action, experimental protocols for preclinical evaluation in animal models, and key quantitative data from published studies.
Mechanism of Action
KX-01 is a peptidomimetic small molecule that uniquely targets the peptide substrate site of Src kinase, providing greater specificity.[1][2] Its anti-cancer activity stems from a dual mechanism:
-
Src Kinase Inhibition : KX-01 effectively inhibits Src signaling, which is frequently overactive in various cancers, playing a crucial role in cell growth, migration, and survival.[3][4] It has been shown to down-regulate the expression of phospho-Src and other proliferative-signaling molecules.[3][4]
-
Tubulin Polymerization Inhibition : By inhibiting tubulin polymerization, KX-01 disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and, ultimately, mitotic catastrophe in cancer cells.[1][2][3][4]
This dual action allows KX-01 to overcome some of the limitations observed with previous Src inhibitors.[3][4]
Signaling Pathway
The signaling cascade affected by KX-01 involves the inhibition of Src, which in turn affects downstream pathways regulating cell proliferation, migration, and survival. Concurrently, its effect on tubulin polymerization directly impacts mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for KX-01-191 in MCF-7 Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191 (also known as KX-01 or Tirbanibulin) is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Src kinase signaling pathway and tubulin polymerization.[1][2] This dual activity makes it a compound of interest for cancer therapy, particularly in breast cancer. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical MCF-7 human breast cancer xenograft models. MCF-7 is an estrogen receptor-positive (ER+) cell line, and its xenografts are widely used to study hormone-responsive breast cancer.[3][4]
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Breast Cancer Xenograft Models
| Parameter | Details | Reference |
| Drug | This compound | [1][5] |
| Cell Line | MCF-7 (ER+) | [5] |
| MDA-MB-231 (Triple-Negative) | [1] | |
| Animal Model | Immunodeficient Mice (e.g., Nude, NOD/SCID) | [3][6] |
| Dosage | Dose-dependent inhibition observed | [5] |
| 5 mg/kg, twice daily | [1] | |
| Administration Route | Oral gavage | [1][5] |
| Vehicle | 10% (2-hydroxypropyl)-β-cyclodextrin in PBS | [1] |
| Treatment Duration | 4 weeks | [1] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Cell Line Model | Treatment Group | Outcome | Reference |
| MCF-7 | This compound (orally administered) | Dose-dependent growth inhibition | [5] |
| MCF-7 | This compound + Tamoxifen (B1202) | Synergistic growth inhibition | [5] |
| MDA-MB-231 | This compound (5 mg/kg, twice daily) | Significantly delayed tumor growth | [1] |
Experimental Protocols
MCF-7 Cell Culture and Preparation
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice.[7]
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be adjusted to 1 x 10^8 cells/mL.
-
MCF-7 Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.[3][6]
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent.[3]
-
One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release).[8]
-
Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[6][9]
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the MCF-7 cell suspension (1 x 10^7 cells) subcutaneously into the flank of the mouse.[10]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a 10% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile PBS.[1] Cyclodextrins are used to enhance the solubility of hydrophobic drugs for oral administration.[11][12]
-
Suspend this compound powder in the cyclodextrin (B1172386) solution to the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Administration:
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition:
-
Continue to monitor tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
-
Immunohistochemistry:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and Src pathway activity (e.g., phospho-Src).
-
-
Western Blot Analysis:
-
Homogenize fresh tumor tissue to extract proteins.
-
Perform Western blot analysis to quantify the expression levels of total and phosphorylated Src, FAK, and other downstream signaling molecules.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow
Caption: MCF-7 xenograft experimental workflow.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of KX-01 Treated Cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01 is a novel small molecule inhibitor with dual activity against Src family kinases and tubulin polymerization.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, notably by inducing G2/M phase cell cycle arrest in cancer cell lines.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of KX-01 using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3][4] This protocol is designed to be a robust starting point for researchers investigating the cellular mechanism of action of KX-01 and similar anti-proliferative compounds.
Principle of the Assay
This protocol employs propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA before cytokinesis) will have twice the fluorescence intensity of cells in the G0/G1 phase (containing 2n DNA). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a population of cells with a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.[3][4] To ensure that only DNA is stained, Ribonuclease A (RNase A) is included to degrade any double-stranded RNA that PI might also bind to.[2][5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
KX-01 (ensure appropriate solvent, e.g., DMSO, for stock solution)
-
Propidium Iodide (PI) staining solution (see recipe below)
-
RNase A (DNase-free)
-
70% Ethanol (B145695), ice-cold
-
Flow cytometry tubes (e.g., 5 mL polystyrene or polypropylene (B1209903) tubes)
PI Staining Solution Recipe:
| Component | Final Concentration | For 10 mL |
| Propidium Iodide | 50 µg/mL | 500 µL of 1 mg/mL stock |
| RNase A | 100 µg/mL | 100 µL of 10 mg/mL stock |
| PBS | - | to 10 mL |
Note: Prepare fresh or store protected from light at 4°C for a limited time. The optimal PI concentration may need to be determined for your specific cell type.[6]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Treat cells with various concentrations of KX-01 and a vehicle control (e.g., DMSO). Include a positive control for G2/M arrest if available (e.g., nocodazole).
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours) based on the expected kinetics of KX-01 action.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing FBS.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with 5 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5][7] This step is crucial to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage (up to several weeks).[7][8]
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Ethanol-fixed cells are less dense, so a higher speed may be necessary.[5]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[8]
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[9]
-
Collect data for at least 10,000 single-cell events.
-
Use the linear scale for the PI fluorescence channel (e.g., FL2 or FL3, depending on the instrument).[8][9]
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.[7]
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a doublet discrimination plot.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of KX-01 on Cell Cycle Distribution in [Cell Line Name] Cells
| Treatment | Concentration (nM) | Incubation Time (h) | % G0/G1 | % S | % G2/M |
| Vehicle Control | - | 24 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| KX-01 | 10 | 24 | 53.1 ± 2.9 | 24.5 ± 2.2 | 22.4 ± 2.1 |
| KX-01 | 50 | 24 | 40.5 ± 3.5 | 15.3 ± 1.9 | 44.2 ± 4.0 |
| KX-01 | 100 | 24 | 25.7 ± 2.8 | 8.9 ± 1.5 | 65.4 ± 5.2 |
| Vehicle Control | - | 48 | 56.8 ± 3.3 | 24.1 ± 2.3 | 19.1 ± 1.9 |
| KX-01 | 10 | 48 | 48.9 ± 3.0 | 18.2 ± 2.0 | 32.9 ± 3.5 |
| KX-01 | 50 | 48 | 22.3 ± 2.5 | 7.5 ± 1.3 | 70.2 ± 6.1 |
| KX-01 | 100 | 48 | 15.1 ± 2.1 | 4.2 ± 0.9 | 80.7 ± 7.3 |
Data presented are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for KX-01 cell cycle analysis.
Signaling Pathway Diagram
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Immunohistochemical Analysis of Tumors Treated with KX-01 (Tirbanibulin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01, also known as tirbanibulin, is a novel small molecule inhibitor with a dual mechanism of action, targeting both the peptide substrate site of Src kinase and tubulin polymerization.[1][2] This dual activity leads to the disruption of key signaling pathways involved in cell proliferation, survival, and migration, as well as the induction of mitotic catastrophe, making it a promising agent in cancer therapy.[3][4] Tirbanibulin has shown antitumor effects in various preclinical models, including triple-negative breast cancer, and is approved for the topical treatment of actinic keratosis.[5][6]
These application notes provide a comprehensive guide to the immunohistochemical (IHC) analysis of tumors treated with KX-01. The following sections detail the underlying signaling pathways, protocols for key IHC markers, and a framework for quantitative data analysis.
Mechanism of Action of KX-01
KX-01 exerts its anti-tumor effects through two primary mechanisms:
-
Src Kinase Inhibition: KX-01 is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase that is often upregulated in cancer.[2][7] By blocking Src, KX-01 downregulates downstream signaling pathways crucial for cell proliferation, migration, survival, and angiogenesis.[8][9] This leads to a reduction in the phosphorylation of key mediators such as Focal Adhesion Kinase (FAK) and paxillin.[9]
-
Tubulin Polymerization Inhibition: KX-01 binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[2][10] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[1][11]
The combined effect of Src inhibition and tubulin disruption results in a potent anti-proliferative and pro-apoptotic activity in cancer cells.
Caption: Dual mechanism of action of KX-01 (Tirbanibulin).
Data Presentation: Quantitative Immunohistochemical Analysis
The following tables summarize expected quantitative data from the immunohistochemical analysis of tumors treated with KX-01, based on findings from preclinical studies. This data should be generated by analyzing stained tumor sections using appropriate image analysis software or manual counting methods.
Table 1: Effect of KX-01 on Tumor Cell Proliferation (Ki-67 Staining)
| Treatment Group | Animal Model | Ki-67 Positive Cells (%) (Mean ± SD) | P-value |
| Vehicle Control | MDA-MB-231 Xenograft | 75.8 ± 5.2 | <0.05 |
| KX-01 (10 mg/kg) | MDA-MB-231 Xenograft | 45.2 ± 4.1 | <0.05 |
Note: Data is illustrative and based on the expected reduction in proliferation. Actual values should be determined experimentally.
Table 2: Effect of KX-01 on Tumor Cell Apoptosis (TUNEL Assay)
| Treatment Group | Animal Model | TUNEL Positive Cells (%) (Mean ± SD) | P-value |
| Vehicle Control | MDA-MB-231 Xenograft | 5.3 ± 1.8 | <0.01 |
| KX-01 (10 mg/kg) | MDA-MB-231 Xenograft | 25.7 ± 3.5 | <0.01 |
Note: Data is illustrative and based on the expected increase in apoptosis. Actual values should be determined experimentally.
Table 3: Effect of KX-01 on Tumor Angiogenesis (CD31 Staining)
| Treatment Group | Animal Model | Microvessel Density (vessels/mm²) (Mean ± SD) | P-value |
| Vehicle Control | MDA-MB-231 Xenograft | 15.6 ± 2.1 | <0.05 |
| KX-01 (10 mg/kg) | MDA-MB-231 Xenograft | 8.2 ± 1.5 | <0.05 |
Note: Data is illustrative and based on the expected anti-angiogenic effect. Actual values should be determined experimentally.
Table 4: Effect of KX-01 on Src Pathway Activation (Phospho-Src Staining)
| Treatment Group | Animal Model | Phospho-Src (p-Src) Staining Score (H-Score) (Mean ± SD) | P-value |
| Vehicle Control | MDA-MB-231 Xenograft | 220 ± 25 | <0.01 |
| KX-01 (10 mg/kg) | MDA-MB-231 Xenograft | 85 ± 15 | <0.01 |
Note: H-Score = Σ (Intensity × Percentage of cells at that intensity). Data is illustrative and based on the expected inhibition of Src phosphorylation. Actual values should be determined experimentally.
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with KX-01.
Caption: Standard workflow for immunohistochemistry.
Protocol 1: Ki-67 Staining for Proliferation Assessment
Materials:
-
FFPE tumor sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (2 x 2 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Non-specific Binding:
-
Incubate slides in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: TUNEL Assay for Apoptosis Detection
Materials:
-
FFPE tumor sections on charged slides
-
Deparaffinization and rehydration reagents (as in Protocol 1)
-
Proteinase K (20 µg/mL)
-
TdT Reaction Buffer
-
TdT Enzyme
-
BrdU-dUTP
-
Anti-BrdU-HRP antibody
-
DAB substrate kit
-
Methyl Green or Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
-
Permeabilization:
-
Incubate slides with Proteinase K for 15-30 minutes at 37°C.
-
Rinse with PBS (2 x 5 minutes).
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mixture by adding TdT enzyme and BrdU-dUTP to the TdT Reaction Buffer.
-
Incubate slides with the TdT reaction mixture for 1-2 hours at 37°C in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection:
-
Incubate with anti-BrdU-HRP antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until a brown signal appears in apoptotic nuclei.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with Methyl Green or Hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate and mount as described in Protocol 1.
-
Protocol 3: CD31 (PECAM-1) Staining for Angiogenesis Assessment
Materials:
-
FFPE tumor sections on charged slides
-
Deparaffinization and rehydration reagents
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
Peroxidase and serum blocking reagents
-
Primary antibody: Rat anti-mouse CD31
-
HRP-conjugated goat anti-rat secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the general procedure as in Protocol 1, using the appropriate antigen retrieval buffer for CD31.
-
Blocking and Antibody Incubations: Follow the general steps for blocking, primary, and secondary antibody incubations as in Protocol 1, using the specific antibodies for CD31.
-
Detection, Counterstaining, Dehydration, and Mounting: Follow the remaining steps as outlined in Protocol 1.
Protocol 4: Phospho-Src (p-Src) Staining for Src Pathway Inhibition
Materials:
-
FFPE tumor sections on charged slides
-
Deparaffinization and rehydration reagents
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase and serum blocking reagents
-
Primary antibody: Rabbit anti-phospho-Src (Tyr418)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the general procedure as in Protocol 1.
-
Blocking and Antibody Incubations: Follow the general steps for blocking, primary, and secondary antibody incubations as in Protocol 1, using the specific antibodies for p-Src.
-
Detection, Counterstaining, Dehydration, and Mounting: Follow the remaining steps as outlined in Protocol 1.
Quantitative Analysis of IHC Staining
Caption: Workflow for quantitative IHC analysis.
-
Ki-67 Proliferation Index: Calculate the percentage of Ki-67-positive nuclei among the total number of tumor cells in representative fields.
-
Apoptotic Index (TUNEL): Determine the percentage of TUNEL-positive nuclei among the total tumor cell population.
-
Microvessel Density (CD31): Count the number of CD31-positive vessels in several high-power fields and express the result as vessels per square millimeter.
-
Phospho-Src (p-Src) H-Score: Assess both the intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positively stained tumor cells. The H-score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a maximum score of 300.
Conclusion
The immunohistochemical analysis of tumors treated with KX-01 (tirbanibulin) is a critical tool for elucidating its mechanism of action and evaluating its therapeutic efficacy. By employing the standardized protocols and quantitative analysis methods outlined in these application notes, researchers can obtain robust and reproducible data on the effects of KX-01 on tumor cell proliferation, apoptosis, angiogenesis, and Src pathway activation. This information is invaluable for preclinical and clinical drug development, aiding in the assessment of pharmacodynamic biomarkers and treatment response.
References
- 1. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Immunohistochemical staining of xenograft MDA-MB-231 breast tumor tissues for induction of apoptosis using TUNEL assay (A); for expression of cleaved caspase 3 (B); quantitation of apoptotic cells from TUNEL staining (C); and quantitation of caspase 3 positive cells apoptotic cells (D). - Public Library of Science - Figshare [plos.figshare.com]
- 8. Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Evaluating Synergistic Effects of KX-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01, also known as Tirbanibulin (KX2-391), is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3] This dual activity makes it a promising candidate for combination therapies in oncology. The evaluation of synergistic effects when combining KX-01 with other therapeutic agents is a critical step in preclinical drug development. Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to increased therapeutic efficacy, reduced dosages, and potentially minimized side effects.
These application notes provide detailed methodologies and protocols for evaluating the synergistic effects of KX-01 in combination with other anti-cancer drugs, both in vitro and in vivo. The protocols are designed to be comprehensive and adaptable for use in a research or drug development setting. We will focus on established methods for synergy analysis, including the Chou-Talalay Combination Index (CI), the Bliss Independence model, and the Zero Interaction Potency (ZIP) model.
Data Presentation: Quantitative Summary of Drug Interactions
The following tables summarize key quantitative data for evaluating the synergistic effects of KX-01 with other agents. These values are essential for designing and interpreting drug combination studies.
Table 1: IC50 Values of Single Agents in Relevant Cancer Cell Lines
| Cell Line | Drug | IC50 | Reference |
| MDA-MB-231 | KX-01 | Not explicitly stated, but effective concentrations for Src inhibition are as low as 20 nM, and for microtubule polymerization inhibition, above 80 nM.[1] | [1] |
| Paclitaxel (B517696) | ~2 nM - 0.3 µM | [4][5][6] | |
| MCF-7 | KX-01 | Not explicitly stated, but shown to have synergistic effects with tamoxifen. | [7] |
| Tamoxifen | ~4.5 - 17.26 µM | [8][9][10] |
Table 2: In Vivo Study Parameters for KX-01 Combination Therapy
| Animal Model | Combination | Dosing Regimen | Study Duration | Outcome | Reference |
| MDA-MB-231 Xenograft | KX-01 + Paclitaxel | KX-01: 5 mg/kg, twice daily (oral gavage)Paclitaxel: 3 mg/kg, once/week (IP) | 40 days | Synergistic tumor growth inhibition | [1] |
| MCF-7 Xenograft | KX-01 + Tamoxifen | Not explicitly stated | Not explicitly stated | Synergistic tumor growth inhibition | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the synergistic effects of KX-01.
Protocol 1: In Vitro Synergy Evaluation using the Chou-Talalay Method (Fixed-Ratio Combination)
This protocol outlines the steps for assessing the synergistic interaction between KX-01 and another anti-cancer agent (e.g., paclitaxel or tamoxifen) using a fixed-ratio experimental design and analyzing the data with the Combination Index (CI) method.
1. Materials and Reagents:
-
KX-01 (Tirbanibulin)
-
Combination drug (e.g., Paclitaxel, Tamoxifen)
-
Relevant cancer cell line (e.g., MDA-MB-231 for paclitaxel, MCF-7 for tamoxifen)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
2. Experimental Procedure:
2.1. Determine the IC50 of Individual Drugs:
-
Seed the selected cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of KX-01 and the combination drug separately in complete culture medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value for each drug using a dose-response curve fitting software (e.g., GraphPad Prism).
2.2. Fixed-Ratio Combination Assay:
-
Based on the IC50 values, determine a fixed molar ratio for the combination of KX-01 and the other drug. A common starting point is the ratio of their IC50s (e.g., if IC50 of KX-01 is 50 nM and Drug X is 10 nM, the ratio is 5:1).
-
Prepare a stock solution of the drug combination at this fixed ratio.
-
Create a serial dilution series of the drug combination mixture.
-
Seed cells in a 96-well plate as described in step 2.1.1.
-
Treat the cells with the serial dilutions of the drug combination. Also, include serial dilutions of each drug alone and a vehicle control on the same plate.
-
Incubate the cells for the same duration as the single-drug treatment.
-
Perform the cell viability assay.
3. Data Analysis using the Combination Index (CI):
-
Enter the dose-response data for each drug alone and the combination into CalcuSyn or CompuSyn software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software can also generate a Fa-CI plot (Fraction affected vs. CI) and an isobologram for visual representation of the synergy at different effect levels.
Protocol 2: In Vitro Synergy Evaluation using Bliss Independence and ZIP Models (Checkerboard Assay)
This protocol describes a checkerboard (matrix) experimental design to assess synergy across a wide range of concentrations for both drugs, with data analysis using the Bliss Independence and ZIP models.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Experimental Procedure:
2.1. Checkerboard Assay Setup:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of KX-01 (Drug A) and the combination drug (Drug B).
-
On a 96-well plate, create a matrix of drug concentrations. For example, in an 8x12 plate, you can have a gradient of Drug A concentrations across the rows and a gradient of Drug B concentrations down the columns. Include wells with each drug alone and a vehicle control.
-
Incubate the cells for the desired duration.
-
Perform a cell viability assay.
3. Data Analysis:
3.1. Bliss Independence Model:
-
The Bliss Independence model assumes that the two drugs act independently.[14] The expected fractional inhibition (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B) where E_A and E_B are the fractional inhibitions of Drug A and Drug B alone at the corresponding concentrations.
-
The synergy score is the difference between the observed fractional inhibition (E_obs) and the expected inhibition: Synergy Score = E_obs - E_exp
-
A positive synergy score indicates synergy, a score of zero indicates an additive effect, and a negative score indicates antagonism.
3.2. Zero Interaction Potency (ZIP) Model:
-
The ZIP model combines aspects of both the Loewe additivity and Bliss independence models.[14][15]
-
Data analysis for the ZIP model is typically performed using specialized software or R packages (e.g., SynergyFinder).[16][17]
-
The software calculates a "delta score" for each concentration combination, which represents the deviation from the expected additive effect.
-
A positive delta score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism. The results are often visualized as a 2D or 3D synergy map.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 15. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
Orally Administered KX-01: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
KX-01 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in breast cancer, through the induction of mitotic catastrophe and inhibition of cell proliferation and migration. These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy and mechanism of action of KX-01.
Data Presentation
Table 1: In Vitro Efficacy of KX-01 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µmol/L) | Sensitivity |
| MCF7 | Luminal ER+ | < 0.1 | Sensitive |
| T47D | Luminal ER+ | < 0.1 | Sensitive |
| SK-BR-3 | HER2+ | < 0.1 | Sensitive |
| MDA-MB-231 | Triple-Negative | < 0.1 | Sensitive |
| MDA-MB-468 | Triple-Negative | < 0.1 | Sensitive |
| BT-549 | Triple-Negative | < 0.1 | Sensitive |
| Hs578T | Triple-Negative | > 0.1 | Resistant |
| HCC1937 | Triple-Negative | > 0.1 | Resistant |
Data summarized from a study on the antitumor effect of KX-01.
Signaling Pathway
The dual mechanism of action of KX-01 involves the inhibition of Src kinase signaling and the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of KX-01.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of KX-01 on cancer cell lines.
-
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
KX-01 (dissolved in DMSO)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of KX-01 (e.g., 0.01 to 1 µM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of KX-01.
-
2. Wound Healing Assay for Cell Migration
This assay assesses the effect of KX-01 on cancer cell migration.
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
P200 pipette tip
-
KX-01
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a "wound" in the cell monolayer using a sterile P200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a non-lethal concentration of KX-01 (e.g., below the IC50).
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound closure area to determine the extent of cell migration.
-
3. Cell Cycle Analysis
This protocol evaluates the effect of KX-01 on cell cycle progression.
-
Materials:
-
Breast cancer cell lines
-
KX-01
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with KX-01 (e.g., 100 nM) for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Resuspend cells in PI staining solution containing RNase.
-
Analyze the cell cycle distribution using a flow cytometer. An increased G2/M population is expected.
-
In Vivo Assay
Mouse Xenograft Model
This protocol describes an in vivo model to assess the antitumor efficacy of orally administered KX-01.
-
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
KX-01
-
Vehicle for oral administration (e.g., a solution of 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer KX-01 orally (e.g., 1-5 mg/kg, twice daily) or vehicle to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Best Practices for Dissolving and Storing KX-01-191 for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KX-01-191, also known as KX-01 or Tirbanibulin, is a potent, dual-mechanism inhibitor targeting the peptide substrate site of Src kinase and tubulin polymerization.[1][2] It is a valuable tool for cancer research, particularly in studies involving Src signaling pathways and its interplay with hormone receptor signaling, such as the estrogen receptor α (ERα) pathway in breast cancer.[3][4][5] Proper handling, dissolution, and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols and best practices for the effective use of this compound in a research setting.
Compound Information
| Parameter | Value |
| Synonyms | KX-01, KX2-391, Tirbanibulin |
| Molecular Formula | C₂₆H₂₉N₃O₃ |
| Molecular Weight | 431.5 g/mol |
| Mechanism of Action | Inhibitor of Src kinase and tubulin polymerization |
Data Presentation: Solubility
The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for preparing stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 15 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 1 mg/mL |
| Water | Insoluble |
Data sourced from Cayman Chemical product information for KX2-391 (KX-01).[1]
Experimental Protocols
1. Reconstitution of Lyophilized this compound
This protocol describes the preparation of a high-concentration stock solution from a solid, lyophilized powder.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a chemical fume hood.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 431.5 g/mol ), add 231.8 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Vortex the solution gently for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
2. Preparation of Working Solutions
This protocol outlines the dilution of the high-concentration stock solution to final experimental concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer (e.g., PBS)
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired experimental medium or buffer to achieve the final working concentration.
-
Important: To avoid precipitation, do not dilute the DMSO stock solution more than 1:1000 directly into aqueous solutions. It is recommended to perform intermediate dilutions in medium or buffer.
-
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure that vehicle control experiments are performed with the same final concentration of DMSO.
-
Use the freshly prepared working solutions immediately for optimal results.
3. Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Compound: Store lyophilized this compound at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): For long-term storage, it is recommended to store aliquoted stock solutions at -80°C.[6] When stored properly, DMSO stock solutions should be stable for at least one year.[6]
-
Working Solutions (in aqueous buffer/medium): Aqueous working solutions are less stable and should be prepared fresh for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
Safety and Handling
As a bioactive small molecule, this compound should be handled with appropriate safety precautions.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosolized solutions.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information. If a specific MSDS for this compound is not available, handle it with the caution appropriate for a novel research compound.
Mandatory Visualizations
Signaling Pathway of this compound in ERα Positive Breast Cancer
Caption: Inhibition of Src by this compound reduces ERα activity, leading to decreased cell growth and induced apoptosis.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for studying the effects of this compound on cultured cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Src Kinase/Pretubulin Inhibitor KX-01, Sensitizes ERα-negative breast cancers to tamoxifen through ERα Re-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Src Inhibitor 1 | Src | TargetMol [targetmol.com]
Troubleshooting & Optimization
Optimizing KX-01-191 and Tamoxifen Combination Therapy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the combination therapy of KX-01-191 and tamoxifen (B1202). It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and summarized quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, first-in-class peptidomimetic inhibitor of Src kinase.[1] Unlike many other kinase inhibitors that target the ATP-binding site, this compound specifically targets the peptide substrate binding site of Src, which may provide greater specificity.[1][2] Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, survival, invasion, and adhesion.[3] By inhibiting Src, this compound can suppress tumor growth and migration.[4][5] In some contexts, it has also been shown to inhibit tubulin polymerization, inducing a G2/M cell cycle arrest and mitotic catastrophe.[5]
Q2: What is the scientific rationale for combining this compound with tamoxifen?
A2: The primary rationale is to overcome or delay the onset of tamoxifen resistance in estrogen receptor-positive (ERα+) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), is a standard endocrine therapy, but its effectiveness is often limited by acquired resistance.[6][7] A key mechanism of this resistance involves the activation of alternative signaling pathways that can stimulate ERα independently of estrogen.[8] Src kinase is a critical component in these resistance pathways.[9] It can phosphorylate ERα at specific sites (serines 118 and 167), leading to its ligand-independent activation and rendering tamoxifen ineffective.[1][2] By inhibiting Src with this compound, this resistance mechanism can be blocked, potentially restoring sensitivity to tamoxifen.[9]
Q3: What is the molecular basis for the observed synergy between this compound and tamoxifen?
A3: The synergy stems from the dual targeting of interconnected signaling pathways. In tamoxifen-resistant cells, growth factor receptor pathways (like EGFR/HER2) can activate Src kinase.[9][10] Activated Src then phosphorylates ERα, leading to tamoxifen-resistant gene transcription and cell proliferation.[1] this compound directly inhibits Src, which prevents this phosphorylation and reduces ERα transcriptional activity.[1][2] When combined, tamoxifen continues to competitively block the estrogen-binding site on ERα, while this compound prevents the receptor's activation through the Src-mediated bypass pathway. This dual blockade leads to a synergistic inhibition of tumor growth, as demonstrated in ERα positive breast cancer cell lines and xenograft models.[1][2]
Caption: Synergistic mechanism of this compound and tamoxifen.
Q4: In which experimental models has the this compound and tamoxifen combination shown efficacy?
A4: The combination has demonstrated synergistic growth inhibition in ERα positive breast cancer cell lines.[1][2] Furthermore, in vivo studies using MCF-7 tumor xenograft models showed that the orally administered combination of this compound and tamoxifen resulted in synergistic tumor growth inhibition.[1] Immunohistochemical analysis of these tumors revealed that the combination treatment reduced angiogenesis and ERα signaling more effectively than either drug alone.[1][2]
Quantitative Data Summary
Quantitative data from preclinical studies are essential for experimental design. The tables below summarize key findings.
Table 1: IC50 Values of KX-01 in Various Breast Cancer Cell Lines This table presents the concentration of KX-01 required to inhibit the growth of 50% of cancer cells for different subtypes.
| Cell Line | Subtype | IC50 of KX-01 (< 0.1 µmol/L) | Reference |
| MCF7 | Luminal ER+ | Sensitive | [5] |
| T47D | Luminal ER+ | Sensitive | [5] |
| SK-BR-3 | HER2+ | Sensitive | [5] |
| MDA-MB-231 | Triple-Negative | Sensitive | [5] |
| MDA-MB-468 | Triple-Negative | Sensitive | [5] |
| BT-549 | Triple-Negative | Sensitive | [5] |
| Hs578T | Triple-Negative | Resistant | [5] |
| HCC1937 | Triple-Negative | Resistant | [5] |
Table 2: Representative Combination Index (CI) Values The Combination Index (CI) is used to quantify drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data below is representative of findings from preclinical studies.[1][2]
| Cell Line | Drug Combination | Effect (e.g., Fa=0.5) | CI Value | Interpretation |
| MCF-7 | This compound + Tamoxifen | 50% growth inhibition | < 1.0 | Synergistic |
| T47D | This compound + Tamoxifen | 50% growth inhibition | < 1.0 | Synergistic |
Troubleshooting Guide
Problem: High variability or inconsistent results in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Cell density can significantly influence drug response. If cells are too sparse, they may not be in a logarithmic growth phase. If too dense, they may become confluent and nutrient-deprived, affecting viability independent of the drug.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that ensures cells are in an exponential growth phase for the duration of the assay (e.g., 72 hours).[11]
-
-
Possible Cause 2: Solvent Concentration. Solvents like DMSO, used to dissolve compounds, can be cytotoxic at certain concentrations.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including controls, and is below the cytotoxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to verify.[12]
-
-
Possible Cause 3: Assay Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered drug concentrations and inconsistent results.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. Randomize the treatment layout on the plate.[12]
-
Problem: The expected synergistic effect between this compound and tamoxifen is not observed.
-
Possible Cause 1: Inappropriate Drug Concentrations. Synergy often occurs within a specific range of concentrations for both drugs. Doses that are too high may be individually cytotoxic, masking any synergistic interaction.
-
Solution: Design a dose-response matrix where concentrations for both drugs range from well below to above their individual IC50 values. This allows for a comprehensive assessment of synergy across multiple concentration pairings.[11]
-
-
Possible Cause 2: Cell Line Characteristics. The synergistic effect is predicated on the mechanism of Src-mediated ERα activation. If the chosen cell line does not rely on this pathway for tamoxifen resistance, synergy may not be observed.
-
Solution: Confirm that your cell model expresses ERα and exhibits Src activation upon tamoxifen treatment or in a resistant subline. Use cell lines where this mechanism has been previously established, such as MCF-7.[1]
-
-
Possible Cause 3: Incorrect Synergy Calculation. The choice of synergy model (e.g., Loewe additivity, Bliss independence) can influence the outcome.
Caption: Troubleshooting workflow for lack of drug synergy.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix
This protocol outlines the steps to assess the synergistic effects of this compound and tamoxifen on cell proliferation.
-
Cell Seeding:
-
Culture ERα+ breast cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize and count the cells to create a single-cell suspension.
-
Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 40 µL of medium.[11]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) in DMSO.
-
Create a dose-response matrix. For example, a 7x7 matrix where Drug A (this compound) is serially diluted across columns and Drug B (4-OHT) is serially diluted across rows. Include single-agent and vehicle (DMSO) controls.
-
Use an automated liquid handler to add the drug combinations to the corresponding wells. Ensure the final DMSO concentration is constant and non-toxic.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[14] This method is highly sensitive and reflects the number of viable cells.
-
Add the reagent according to the manufacturer's protocol and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated controls (% inhibition).
-
Input the normalized dose-response matrix data into a synergy analysis software (e.g., SynergyFinder).[13]
-
Calculate the Combination Index (CI) or a synergy score (e.g., ZIP, Bliss) to quantify the interaction. Visualize the results as a 3D synergy map.
-
Protocol 2: Western Blot Analysis of ERα Phosphorylation
This protocol is to determine if this compound inhibits Src-mediated phosphorylation of ERα.
-
Cell Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, tamoxifen, the combination, or vehicle control for a specified time (e.g., 24 hours). Include a positive control if available (e.g., EGF stimulation to induce Src activity).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-ERα (Ser167)
-
Phospho-ERα (Ser118)
-
Total ERα
-
Phospho-Src (Tyr416)
-
Total Src
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution. Studies have shown KX-01 can induce G2/M arrest.[1]
Caption: Experimental workflow for cell cycle analysis.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates. Allow them to attach and reach ~60% confluency.
-
Treat cells with the desired concentrations of this compound, tamoxifen, the combination, or vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each sample and centrifuge to form a pellet.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would confirm the expected effect of this compound.
-
References
- 1. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Src inhibitors in breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Combination - Kyinno Bio [kyinno.com]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
Troubleshooting unexpected results in KX-01-191 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with the investigational compound KX-01-191.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for reconstituted this compound?
A1: this compound is best reconstituted in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve starting from a low concentration (e.g., 1 nM) to a high concentration (e.g., 10 µM) to determine the IC50 value for your specific experimental setup. Refer to the table below for typical IC50 values in common cancer cell lines.
Q3: Is this compound selective for a specific PI3K isoform?
A3: this compound is a pan-PI3K inhibitor, meaning it targets multiple isoforms of the PI3K enzyme. Its inhibitory activity is most potent against the Class I PI3K isoforms (α, β, γ, δ).
Troubleshooting Unexpected Results
Issue 1: Higher than Expected IC50 Value (Reduced Potency)
You may observe that the half-maximal inhibitory concentration (IC50) of this compound in your cell viability or proliferation assay is significantly higher than the values reported in the product literature.
Addressing off-target effects of KX-01-191 in research models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KX-01 (also known as KX-01-191). Our goal is to help you address potential challenges and understand unexpected results in your research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KX-01?
A1: KX-01 is a dual inhibitor that targets two key cellular components: Src family kinases (SFKs) and tubulin.[1] By inhibiting Src signaling, KX-01 can block pathways involved in cell proliferation, invasion, and metastasis.[1] Simultaneously, its inhibition of tubulin polymerization disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing a form of programmed cell death known as mitotic catastrophe.[1][2]
Q2: I'm observing high levels of cytotoxicity in my non-cancerous control cell line. Is this an off-target effect?
A2: While KX-01 is investigated for its anti-cancer properties, its fundamental mechanisms of action—Src and tubulin inhibition—are not specific to cancer cells. Src kinases and microtubules are essential for various processes in normal cells, including cell division, migration, and survival. Therefore, cytotoxicity in non-cancerous cell lines is an expected on-target effect of the compound. The sensitivity of different cell lines, both cancerous and non-cancerous, to KX-01 can vary. We recommend performing a dose-response curve to determine the IC50 for each of your cell lines to identify a therapeutic window for your specific cancer model.
Q3: My experiments show a less potent G2/M arrest than what is reported in the literature. What could be the reason?
A3: Several factors could contribute to a less pronounced G2/M arrest. First, ensure the KX-01 concentration and treatment duration are appropriate for your specific cell line, as sensitivity can vary.[1] Second, verify the quality and stability of your KX-01 compound. Third, the cell confluence at the time of treatment can influence cell cycle kinetics. We recommend seeding cells at a consistent and non-confluent density. Finally, consider the specific characteristics of your cell line; some cell lines may be more resistant to tubulin inhibitors or have alternative pathways to bypass G2/M arrest.
Q4: Are there any known resistance mechanisms to KX-01?
A4: The provided search results indicate that some triple-negative breast cancer cell lines (Hs578T and HCC1937) were found to be resistant to KX-01.[1] The underlying mechanisms of this resistance are not fully detailed in the search results but could potentially involve mutations in Src or tubulin, altered drug efflux, or activation of compensatory signaling pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Standardize your cell seeding protocol to ensure a consistent number of cells per well for each experiment. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Inaccurate drug concentration. | Ensure proper dissolution and accurate serial dilutions of KX-01. Verify the stock concentration periodically. | |
| Unexpected morphological changes in cells at low concentrations. | On-target effects on the cytoskeleton. | The inhibition of tubulin polymerization can lead to changes in cell shape even at sub-lethal concentrations. Document these changes as part of the drug's effect. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic/pharmacodynamic (PK/PD) properties. | The bioavailability, distribution, metabolism, and excretion of KX-01 in vivo can differ significantly from the in vitro setting. Consider performing PK/PD studies to understand the drug's behavior in your animal model.[1] |
| Tumor microenvironment. | The in vivo tumor microenvironment can influence drug efficacy. Consider using 3D cell culture models to better mimic in vivo conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of KX-01 (e.g., 0.01 to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Wound: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of KX-01 or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathways and Workflows
Here are diagrams illustrating the key signaling pathway affected by KX-01 and a typical experimental workflow for its evaluation.
References
Technical Support Center: Enhancing the Synergistic Growth Inhibition of KX-01
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to enhance the synergistic growth inhibition of KX-01.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of KX-01?
KX-01 (also known as KX2-391 or Tirbanibulin) is a dual-action inhibitor. It functions as a non-ATP-competitive inhibitor of Src kinase by targeting the peptide substrate site, which provides greater specificity.[1][2] Additionally, it inhibits tubulin polymerization, a process crucial for cell division.[3][4][5] This dual mechanism contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]
2. With which agents has KX-01 shown synergistic effects?
Preclinical studies have demonstrated synergistic growth inhibition when KX-01 is combined with:
-
Tamoxifen (B1202): In estrogen receptor α (ERα) positive breast cancer cells, the combination of KX-01 and tamoxifen has been shown to be synergistic.[1][6]
-
Paclitaxel (B517696): In triple-negative breast cancer (TNBC) models, KX-01 has exhibited synergistic effects with paclitaxel.[7]
-
Other Potential Combinations: As a Src inhibitor, KX-01 may also show synergy with other agents where the Src signaling pathway is implicated in drug resistance or tumor progression. This includes potential combinations with inhibitors of EGFR, MEK, and other receptor tyrosine kinases.[8][9][10]
3. How can I determine if the combination of KX-01 with my compound of interest is synergistic?
Synergy can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle. The CI is calculated from dose-response curves of the individual drugs and their combination.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Software such as CompuSyn can be used to calculate CI values from experimental data.
4. What are the key signaling pathways affected by KX-01?
KX-01 primarily inhibits the Src signaling pathway . This leads to the downstream inhibition of several other pathways crucial for cancer cell proliferation, survival, and migration, including:
-
FAK (Focal Adhesion Kinase): Involved in cell adhesion and migration.
-
AKT: A key regulator of cell survival and proliferation.
-
ERK (Extracellular signal-regulated kinase): A critical component of the MAPK pathway that controls cell growth and division.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes the expression of genes involved in cell survival and proliferation.[11]
5. What are the potential mechanisms of resistance to KX-01?
While specific resistance mechanisms to KX-01 are still under investigation, resistance to Src inhibitors in general can arise from:
-
Gatekeeper mutations in the Src kinase domain that prevent drug binding.[12]
-
Activation of alternative signaling pathways that bypass the need for Src signaling.[12]
-
Paradoxical activation of c-Src where inhibitor binding can, under certain circumstances, lead to a conformational change that promotes signaling.[13]
-
Exposure to environmental factors , such as cigarette smoke, which has been shown to induce resistance to tyrosine kinase inhibitors through Src activation.[14][15]
Troubleshooting Guides
Cell Viability (MTT) Assay
Issue 1: High background absorbance in control wells (media only).
-
Potential Cause:
-
Contamination of the culture medium with bacteria or yeast.
-
Presence of reducing agents in the media (e.g., phenol (B47542) red, ascorbic acid).[16]
-
Degradation of the MTT reagent.[17]
-
-
Recommended Solution:
-
Use fresh, sterile culture medium.
-
Use phenol red-free medium for the assay.[16]
-
Prepare fresh MTT solution and protect it from light.
-
Include a "media + MTT" blank for background subtraction.
-
Issue 2: Low absorbance readings and poor signal-to-noise ratio.
-
Potential Cause:
-
Insufficient number of viable cells.
-
Suboptimal incubation time with MTT.
-
Incomplete solubilization of formazan (B1609692) crystals.[18]
-
-
Recommended Solution:
-
Optimize cell seeding density to ensure a sufficient number of metabolically active cells.
-
Increase the incubation time with the MTT reagent (typically 2-4 hours, but may need optimization for your specific cell line).
-
Ensure complete dissolution of formazan crystals by adding an adequate volume of solubilization buffer (e.g., DMSO) and mixing thoroughly. Gentle shaking on an orbital shaker for 15 minutes can help.[18]
-
Issue 3: Inconsistent results between replicate wells.
-
Potential Cause:
-
Uneven cell seeding.
-
"Edge effect" in 96-well plates where outer wells evaporate more quickly.[16]
-
Incomplete or uneven dissolution of formazan crystals.
-
-
Recommended Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
Avoid using the outermost wells of the 96-well plate. Fill them with sterile PBS or media to maintain humidity.[16]
-
Visually confirm complete dissolution of formazan crystals in all wells before reading the plate.
-
Wound Healing (Scratch) Assay
Issue 1: Irregular or inconsistent scratch width.
-
Potential Cause:
-
Inconsistent pressure or angle when making the scratch with a pipette tip.
-
-
Recommended Solution:
-
Use a sterile 200 µL pipette tip to make a straight scratch with consistent, firm pressure.
-
Consider using a wound healing insert or a specialized tool to create a uniform cell-free gap.
-
Issue 2: Cells detaching from the plate after scratching.
-
Potential Cause:
-
The cell monolayer was not fully confluent before scratching.
-
Excessive force was used to create the scratch.
-
-
Recommended Solution:
-
Ensure cells have reached 90-100% confluency before making the scratch.
-
Apply gentle but firm pressure when creating the scratch.
-
Wash the wells gently with PBS to remove detached cells before adding fresh media with your test compounds.
-
Issue 3: Difficulty in quantifying wound closure.
-
Potential Cause:
-
Poor image quality or inconsistent imaging parameters.
-
Lack of a standardized method for measuring the wound area.
-
-
Recommended Solution:
-
Use a microscope with a camera and capture images at the same magnification and location for each time point.
-
Use image analysis software (e.g., ImageJ) to quantify the wound area or width at each time point. Calculate the percentage of wound closure relative to the initial wound area at time 0.[19][20][21][22][23]
-
Immunofluorescence (IF) Staining
Issue 1: Weak or no fluorescent signal.
-
Potential Cause:
-
Recommended Solution:
-
Use a positive control cell line known to express the target protein.
-
Optimize the primary antibody concentration by performing a titration.
-
Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).
-
Consult the antibody datasheet for the recommended fixation and permeabilization protocol. Some antibodies are sensitive to methanol (B129727) fixation.
-
Issue 2: High background fluorescence.
-
Potential Cause:
-
Primary or secondary antibody concentration is too high.
-
Insufficient blocking.[25]
-
Inadequate washing between steps.
-
Autofluorescence of the cells or sample holder.
-
-
Recommended Solution:
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Increase the blocking time or try a different blocking buffer (e.g., normal serum from the same species as the secondary antibody).[1][25]
-
Increase the number and duration of wash steps.
-
Include an unstained control to assess the level of autofluorescence.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synergistic effects of KX-01 with Tamoxifen and Paclitaxel. Note: The following data are illustrative examples based on published findings of synergy and should be confirmed by the user's own experiments.
Table 1: Synergistic Growth Inhibition of KX-01 and Tamoxifen in ERα+ Breast Cancer Cells (e.g., MCF-7)
| Drug/Combination | IC50 (nM) | Combination Index (CI) at 50% Effect |
| KX-01 | 50 | - |
| Tamoxifen | 5000 | - |
| KX-01 (10 nM) + Tamoxifen | - | 0.6 |
| KX-01 (25 nM) + Tamoxifen | - | 0.4 |
A CI value < 1 indicates a synergistic interaction.
Table 2: Synergistic Growth Inhibition of KX-01 and Paclitaxel in Triple-Negative Breast Cancer Cells (e.g., MDA-MB-231)
| Drug/Combination | IC50 (nM) | Combination Index (CI) at 50% Effect |
| KX-01 | 100 | - |
| Paclitaxel | 10 | - |
| KX-01 (20 nM) + Paclitaxel | - | 0.7 |
| KX-01 (50 nM) + Paclitaxel | - | 0.5 |
A CI value < 1 indicates a synergistic interaction.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of KX-01, the second drug, and their combination for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, remove the drug-containing medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) to assess synergy.
Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Drug Treatment: Add fresh medium containing the desired concentrations of KX-01, the second drug, or their combination. Include a vehicle-treated control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.
Immunofluorescence (IF) Staining Protocol for Phospho-Src
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with KX-01, the second drug, or their combination for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Src (e.g., p-Src Tyr416) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Visualizations
Caption: Synergistic mechanism of KX-01 and Tamoxifen.
Caption: Workflow for synergy analysis using the MTT assay.
Caption: Inhibition of the Src signaling pathway by KX-01.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. ibidi.com [ibidi.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. ibidi.com [ibidi.com]
- 24. IF Troubleshooting | Proteintech Group [ptglab.com]
- 25. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Mitigating Toxicity of KX-01 (Tirbanibulin) in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the systemic administration of KX-01 (Tirbanibulin) in in vivo studies. Given that publicly available data on the systemic toxicity of KX-01 is limited, much of the guidance provided is based on the known mechanisms of Src and tubulin inhibition, as well as established protocols for managing toxicities of similar kinase and microtubule inhibitors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is KX-01 and what are its primary mechanisms of action?
A1: KX-01 (Tirbanibulin) is a novel small molecule, dual-mechanism inhibitor. It targets both Src kinase and tubulin polymerization.[1] Its anti-cancer effects stem from inhibiting Src signaling pathways involved in cell proliferation and survival, and by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1][2]
Q2: What are the potential dose-limiting toxicities (DLTs) of systemically administered KX-01 in animal models?
A2: While detailed preclinical toxicology reports for systemic KX-01 are not widely public, clinical trials with Src kinase and tubulin inhibitors have reported several DLTs. Researchers should be vigilant for signs of:
-
Hematological Toxicity: Neutropenia and thrombocytopenia are common toxicities associated with agents that disrupt cell division, including tubulin inhibitors.
-
Hepatotoxicity: Elevated liver enzymes (ALT/AST) have been observed with some Src kinase inhibitors.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and weight loss can occur.
-
General Malaise: Lethargy, anorexia, and failure to thrive may be observed.
Q3: How can I establish a maximum tolerated dose (MTD) for KX-01 in my animal model?
A3: Establishing the MTD requires a dose escalation study. A common approach is the "3+3" design, where cohorts of three animals receive escalating doses of KX-01. The MTD is typically defined as the highest dose at which fewer than one-third of the animals experience a DLT. Careful monitoring of clinical signs and regular blood work are crucial during these studies.
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (Elevated Liver Enzymes)
-
Symptoms: Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in serum. In severe cases, jaundice or changes in animal behavior may be noted.
-
Potential Causes:
-
On-target Src inhibition: Src kinase plays a role in maintaining normal liver function. Its inhibition may lead to liver injury. Studies have implicated the JNK signaling pathway in drug-induced liver injury, which can be influenced by Src activity.[3]
-
Off-target effects: The compound may inhibit other kinases that are critical for hepatocyte health.
-
Metabolite-induced toxicity: The liver is the primary site of drug metabolism, and toxic metabolites of KX-01 could be generated.
-
-
Troubleshooting and Mitigation Strategy:
| Step | Action | Detailed Protocol |
| 1. | Confirm Findings | Repeat serum biochemistry to confirm elevated ALT/AST levels. Ensure proper blood collection and handling techniques. |
| 2. | Dose Reduction | Reduce the dose of KX-01 by 25-50% in the next treatment cycle for the affected cohort and new animals. |
| 3. | Supportive Care | Administer hepatoprotective agents. N-acetylcysteine (NAC) can be administered to mitigate oxidative stress-related liver damage. |
| 4. | Enhanced Monitoring | Increase the frequency of blood monitoring for liver enzymes to every 3-4 days after dosing. Perform histopathological analysis of liver tissue at the end of the study to assess the extent of injury. |
| 5. | Consider Co-medication | In some contexts, co-administration of agents that reduce liver inflammation may be explored, though this can introduce confounding factors. |
Quantitative Data on Hepatotoxicity Management (Hypothetical Example)
| Parameter | Control Group | KX-01 (High Dose) | KX-01 (Dose Reduction) + NAC |
| Serum ALT (U/L) | 35 ± 5 | 250 ± 40 | 80 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 320 ± 55 | 110 ± 20 |
| Liver Histology Score | 0 (Normal) | 3 (Moderate Necrosis) | 1 (Mild Inflammation) |
Issue 2: Observed Hematological Toxicity (Neutropenia)
-
Symptoms: Significant drop in Absolute Neutrophil Count (ANC) in peripheral blood, typically occurring 3-7 days post-treatment. Animals may become lethargic and susceptible to infections.
-
Potential Causes:
-
Tubulin Inhibition: KX-01's inhibition of tubulin polymerization disrupts mitosis in rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to decreased production of neutrophils. This is a common mechanism for chemotherapy-induced neutropenia.
-
Src Kinase Inhibition: Src is also involved in hematopoietic cell signaling, and its inhibition could contribute to myelosuppression.
-
-
Troubleshooting and Mitigation Strategy:
| Step | Action | Detailed Protocol |
| 1. | Confirm Neutropenia | Perform complete blood counts (CBCs) with differentials at baseline and at expected nadir (e.g., days 3, 5, and 7 post-treatment). |
| 2. | Dose Adjustment | If severe neutropenia (ANC < 500/µL) is observed, consider a 20-25% dose reduction for subsequent cycles. Delay the next dose until ANC recovers to >1500/µL. |
| 3. | Prophylactic Antibiotics | For animals with expected severe neutropenia, prophylactic administration of broad-spectrum antibiotics in the drinking water can prevent opportunistic infections. |
| 4. | G-CSF Administration | The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. Administer G-CSF subcutaneously 24 hours after KX-01 administration for 3-5 days. Note that some tubulin inhibitors, like plinabulin, may ameliorate neutropenia through a G-CSF-independent mechanism.[4] |
| 5. | Animal Husbandry | House animals in a clean, low-stress environment to minimize infection risk. Provide easily accessible food and water. |
Experimental Protocol: Monitoring and Mitigation of Neutropenia
-
Baseline Blood Collection: Prior to KX-01 administration, collect ~50 µL of blood via tail vein or saphenous vein into an EDTA-coated tube for a baseline CBC.
-
Drug Administration: Administer KX-01 via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Nadir Monitoring: Collect blood samples on days 3, 5, and 7 post-administration to determine the neutrophil nadir.
-
Intervention (if necessary): If ANC drops below 1000/µL, initiate supportive care. If ANC is below 500/µL, consider therapeutic G-CSF administration.
-
Recovery Monitoring: Continue blood monitoring every 3-4 days until ANC returns to baseline levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of KX-01 (Tirbanibulin).
Caption: General workflow for monitoring and mitigating in vivo toxicity.
Caption: Potential signaling pathway for KX-01-induced hepatotoxicity.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. c-Jun N-terminal kinase mediates mouse liver injury through a novel Sab (SH3BP5)-dependent pathway leading to inactivation of intramitochondrial Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for consistent results with KX-01-191
Welcome to the technical support center for KX-01-191. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable results in their experiments involving this novel dual inhibitor of Src and tubulin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Q1: My cell viability (e.g., MTT assay) results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution.
-
Troubleshooting Tip: Ensure the DMSO stock is fully dissolved before diluting it into your cell culture medium. After dilution, mix thoroughly and visually inspect for any precipitation. It is recommended to prepare fresh dilutions from the stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of viability assays.
-
Troubleshooting Tip: Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. Inconsistent plating can lead to variability.
-
-
Assay-Specific Artifacts: The MTT assay, in particular, can be prone to interference.
-
Troubleshooting Tip: Consider alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or direct cell counting to confirm your results.
-
Q2: I am not observing the expected decrease in phospho-Src levels after this compound treatment in my Western blot.
A2: Several factors could contribute to this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound and the treatment duration may not be optimal for your cell line.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Src phosphorylation in your specific cell model.
-
-
Sample Preparation: The phosphorylation state of proteins is transient and can be affected by sample handling.
-
Troubleshooting Tip: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation of Src. Samples should be processed quickly and kept on ice.
-
-
Antibody Quality: The primary antibody against phospho-Src may not be performing optimally.
-
Troubleshooting Tip: Ensure you are using a validated antibody for detecting the specific phosphorylation site of interest (e.g., Tyr416 for Src activation). Include appropriate positive and negative controls in your experiment.
-
Q3: The migratory capacity of my cells does not seem to be affected by this compound in a wound-healing assay.
A3: A lack of effect in a wound-healing assay could be due to:
-
Insufficient Compound Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time too short to elicit a significant effect on cell migration.
-
Troubleshooting Tip: Titrate the concentration of this compound and extend the observation period. Remember that the dual inhibitory effect on Src and tubulin polymerization should impact cell migration.
-
-
Cell Line Characteristics: The specific cell line you are using may be less reliant on Src signaling for migration or may have compensatory mechanisms.
-
Troubleshooting Tip: Consider using a transwell migration assay as an alternative or complementary method to the wound-healing assay, as it can be more sensitive for certain cell types.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF7 | Luminal ER+ | < 0.1 |
| T47D | Luminal ER+ | < 0.1 |
| SK-BR-3 | HER2+ | < 0.1 |
| MDA-MB-231 | TNBC | < 0.1 |
| MDA-MB-468 | TNBC | < 0.1 |
| BT-549 | TNBC | < 0.1 |
| Hs578T | TNBC | Resistant |
| HCC1937 | TNBC | Resistant |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Observed Effect |
| BT-549 | 100 | 48 | G2/M Arrest |
| MDA-MB-231 | 100 | 48 | G2/M Arrest |
| MDA-MB-468 | 100 | 48 | G2/M Arrest |
| Hs578T | 100 | 48 | No significant change |
Experimental Protocols
Detailed methodologies for key experiments with this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-Src
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Src).
Wound-Healing (Scratch) Migration Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure over time.
Visualizations
Signaling Pathway of this compound
Caption: Dual inhibitory mechanism of this compound on Src kinase and tubulin polymerization.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for analyzing phospho-Src levels after this compound treatment.
Troubleshooting Logic for Inconsistent Viability Assays
Caption: A logical guide to troubleshooting inconsistent cell viability assay results.
Technical Support Center: Src Inhibitors in Clinical and Preclinical Research
Welcome to the technical support center for researchers utilizing Src inhibitors, with a special focus on the dual Src/tubulin inhibitor KX-01. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing limited single-agent efficacy with our Src inhibitor in our cancer cell line models. Is this expected?
A1: Yes, this is a common observation. While Src is frequently overexpressed and activated in various cancers, Src inhibitor monotherapy has shown modest clinical activity in many solid tumors.[1][2] The complexity of the Src signaling pathway and the presence of redundant signaling pathways often lead to compensatory mechanisms that bypass Src inhibition.[1] For instance, Src is a downstream effector of multiple receptor tyrosine kinases (RTKs) like EGFR and HER2.[1] Therefore, targeting Src alone may not be sufficient to block tumor cell proliferation and survival. Combination therapies, for example with RTK inhibitors, have shown promise in overcoming this limited single-agent efficacy.[1]
Q2: Our cells are developing resistance to the Src inhibitor over time. What are the potential mechanisms?
A2: Acquired resistance to Src inhibitors is a significant challenge. Several mechanisms have been identified:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked Src pathway. For example, activation of the MET signaling pathway has been implicated in resistance to EGFR inhibitors, a process that can be Src-dependent.[3]
-
Gatekeeper mutations: While less common for Src inhibitors compared to other kinase inhibitors, mutations in the kinase domain of Src could potentially reduce drug binding.
-
Paradoxical activation of Src: Some ATP-competitive inhibitors can induce a conformational change in c-Src, leading to its association with focal adhesion kinase (FAK) and paradoxical activation of downstream signaling upon inhibitor dissociation.[4]
-
Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein (PgP) can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Src-independent mechanisms: In some cases, resistance can be driven by alterations in downstream effectors or parallel pathways that are not reliant on Src activity. For instance, YES1 overexpression has been identified as a mechanism of acquired resistance to EGFR and ALK inhibitors that can be targeted by Src inhibitors.[5]
Q3: We are using KX-01 and observing effects on cell division and microtubule dynamics. Is this an off-target effect?
A3: No, this is an expected on-target effect of KX-01. KX-01 is a dual inhibitor that targets both Src kinase and tubulin polymerization.[6][7][8][9] This dual mechanism of action is a key feature of this compound, distinguishing it from other Src inhibitors. The inhibition of tubulin polymerization leads to G2/M cell cycle arrest and can induce mitotic catastrophe in cancer cells.[6][8]
Q4: What are some of the known toxicities of Src inhibitors observed in clinical trials, and how are they managed?
A4: Src inhibitors are generally considered to have a manageable toxicity profile.[1] However, some common adverse events have been reported. These can be "on-target" effects due to the role of Src in normal physiological processes. Common toxicities include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are frequently observed.[10]
-
Hematological toxicities: Thrombocytopenia, anemia, and neutropenia can occur, particularly with inhibitors that also target other kinases like ABL.[10]
-
Rash and skin toxicities: These are common side effects of many tyrosine kinase inhibitors.[10]
-
Hypertension: This is a known class effect for inhibitors that also target VEGFR.[10]
Management of these toxicities typically involves dose reduction, temporary discontinuation of the drug, and supportive care.[10] For example, blood count alterations may be managed with dose adjustments or the use of growth factors.[10]
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent results in Src phosphorylation western blots.
| Possible Cause | Troubleshooting Step |
| Phosphatase activity during sample preparation | Ensure lysis buffer is supplemented with fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.[11] |
| Low levels of basal p-Src | Stimulate cells with an appropriate growth factor (e.g., EGF, PDGF) prior to inhibitor treatment to induce Src activation. |
| Poor antibody quality | Use a well-validated antibody specific for the activating phosphorylation site of Src (e.g., Tyr416). Validate the antibody with positive and negative controls. |
| Suboptimal blocking conditions | For phosphoproteins, blocking with 5% BSA in TBST is often preferred over milk, as milk contains phosphoproteins (casein) that can increase background. |
| Incorrect protein loading | Normalize the p-Src signal to total Src protein levels to account for any variations in protein loading. Also, use a loading control like β-actin or GAPDH.[11] |
Problem: High variability in cell viability assay (e.g., MTT, WST-1) results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well. Allow cells to attach and resume exponential growth before adding the inhibitor.[12][13][14] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Inhibitor precipitation | Check the solubility of the Src inhibitor in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[12] |
| Incorrect incubation time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint. |
In Vivo Experiments
Problem: Lack of tumor growth inhibition in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug dosage or schedule | The dose and frequency of administration are critical for in vivo efficacy. For example, some studies with KX-01 used twice-daily dosing.[9] Perform a dose-response study to determine the optimal therapeutic window. |
| Poor bioavailability | The route of administration and formulation can significantly impact drug exposure. For orally administered drugs, factors like food intake can affect absorption. |
| Tumor model insensitivity | The selected tumor model may not be dependent on Src signaling for its growth and survival. Confirm Src activation in the xenograft tumors by immunohistochemistry or western blotting. |
| Rapid development of resistance | As in vitro, resistance can develop in vivo. Consider combination therapies to prevent or delay the emergence of resistance.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Src Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |
| KX-01 | MDA-MB-231 (Breast) | Growth Inhibition | Not specified | [7] |
| KX-01 | MDA-MB-157 (Breast) | Growth Inhibition | Not specified | [7] |
| Dasatinib | H520 (NSCLC) | Cell Viability (MTT) | ~100 nmol/L | [15] |
| Saracatinib | EGFR mutant NSCLC cells | Anti-proliferative effect | More potent than in wt EGFR | [16] |
| eCF506 | MDA-MB-231 (Breast) | p-Src (Y419) Inhibition | < 0.1 µmol/L | [17] |
| eCF506 | JIMT-1 (Breast, HER2+) | p-Src (Y419) Inhibition | 0.1 µmol/L | [17] |
| Dasatinib | JIMT-1 (Breast, HER2+) | p-Src (Y419) Inhibition | 0.1 µmol/L | [17] |
| Bosutinib | Various breast cancer cell lines | p-Src (Y419) Inhibition | Micromolar concentrations | [17] |
| Saracatinib | Various breast cancer cell lines | p-Src (Y419) Inhibition | Micromolar concentrations | [17] |
Table 2: In Vivo Efficacy of Src Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dose & Schedule | Outcome | Reference |
| KX-01 | MDA-MB-231 (Breast) | 1 and 5 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [7] |
| KX-01 + Paclitaxel (B517696) | MDA-MB-231 (Breast) | Not specified | Significant tumor regression, reduced metastasis | [7] |
| KX-01 | MCF-7 (Breast) | Not specified | Dose-dependent growth inhibition | [18] |
| KX-01 + Tamoxifen (B1202) | MCF-7 (Breast) | Not specified | Synergistic growth inhibition | [18] |
| Dasatinib | Pancreatic tumor cells | Not specified | Inhibited tumor growth and metastasis | [13] |
Experimental Protocols
Western Blot for Src Phosphorylation
This protocol is designed for the detection of phosphorylated Src (p-Src) at the activating tyrosine residue (Y416).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Primary antibodies: anti-p-Src (Y416) and anti-total Src.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and transfer membranes (e.g., PVDF).
-
Blocking buffer (5% BSA in TBST).[11]
-
Wash buffer (TBST).
-
ECL detection reagent.[11]
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the Src inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Src antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src and a loading control like β-actin.[11]
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Src inhibitor stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[13]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Src inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours).[15]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Src kinase and its inhibition.
Materials:
-
Recombinant Src kinase.
-
Kinase assay buffer.
-
Src-specific peptide substrate.
-
ATP.
-
Src inhibitor.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[19]
Procedure:
-
Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture containing the kinase buffer, Src kinase, and the Src inhibitor at various concentrations.
-
Initiate Reaction: Add the peptide substrate and ATP to start the reaction.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[20]
-
Stop Reaction and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[19]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of KX-01.
Caption: Experimental workflow for Western blot analysis of Src phosphorylation.
Caption: Logical relationships in the development of resistance to Src inhibitors.
References
- 1. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Kinase activity assays Src and CK2 [protocols.io]
Technical Support Center: Improving the Specificity of KX-01-191 in Kinase Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing KX-01-191 (tirbanibulin) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of your kinase inhibition assays.
Understanding this compound
This compound is a dual inhibitor, targeting both Src family kinases (SFKs) and tubulin polymerization.[1][2][3] A key feature of this compound is its mechanism of action against Src. Unlike many kinase inhibitors that compete with ATP, this compound is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src.[3] This unique binding mode provides a foundation for its specificity.
Data Presentation: Kinase Inhibition Profile of this compound
Quantitative data is essential for assessing the specificity of any inhibitor. The following table summarizes the known inhibitory concentrations (IC50) for this compound against its primary targets.
| Target | IC50 | Assay Type | Reference |
| Src Kinase | 25 nM | Biochemical | [1] |
| Tubulin Polymerization | 250 nM | Biochemical | [1] |
Note: A broader kinase panel screening would be necessary to fully elucidate the off-target profile of this compound. Researchers are encouraged to perform or consult comprehensive kinase profiling services.
Mandatory Visualizations
Experimental Workflow for Improving Specificity
This diagram outlines a logical workflow for researchers aiming to improve and validate the specificity of this compound in their assays.
References
Validation & Comparative
A Comparative Guide to Src Kinase Inhibitors: KX-01-191 vs. Dasatinib, Bosutinib, and Saracatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KX-01-191 (also known as Tirbanibulin), a novel dual Src and tubulin polymerization inhibitor, with other prominent Src kinase inhibitors: dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in evaluating the preclinical and potential clinical attributes of these compounds.
Executive Summary
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis. Their dysregulation is frequently implicated in cancer progression, making them attractive therapeutic targets. While several Src kinase inhibitors have been developed, they exhibit distinct pharmacological profiles. This compound distinguishes itself through a dual mechanism of action, targeting both Src kinase and tubulin polymerization. This guide provides a comparative analysis of the inhibitory potency, selectivity, and mechanisms of action of this compound, dasatinib, bosutinib, and saracatinib, supported by available experimental data.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and its competitors against Src kinase and other relevant kinases. It is important to note that IC50 values can vary between different studies and assay conditions.
Table 1: In Vitro IC50 Values against Src Kinase
| Inhibitor | Src IC50 (nM) |
| This compound | 25[1] |
| Dasatinib | ~0.5 - 0.8[2] |
| Bosutinib | 1.2[3] |
| Saracatinib | 2.7[4] |
Table 2: Comparative Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | Dasatinib | Bosutinib | Saracatinib |
| Src | 25 [1] | ~0.5 - 0.8 [2] | 1.2 [3] | 2.7 [4] |
| Abl | - | <1[2] | 1[2] | 30[5] |
| Lck | - | <1 | 1.3 | <4 |
| Fyn | - | <1 | - | 4 |
| Yes | - | <1 | - | <4 |
| c-Kit | - | 79[2] | >1000 | 200 |
| PDGFRβ | - | - | >1000 | - |
| EGFR | - | - | 9.4 | 66 |
Mechanism of Action
This compound: This compound exhibits a dual mechanism of action. It is a non-ATP-competitive inhibitor that targets the peptide substrate binding site of Src kinase, which may confer greater specificity.[6] Additionally, this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of mitotic catastrophe.[7]
Dasatinib: A potent, ATP-competitive inhibitor of multiple tyrosine kinases, including the Src family kinases (Src, Lck, Fyn, Yes) and Bcr-Abl.[2] Its broad-spectrum activity contributes to its efficacy but also to its off-target effects.
Bosutinib: A dual inhibitor of Src and Abl kinases that is ATP-competitive.[3] It has demonstrated efficacy in chronic myeloid leukemia (CML) and is noted for its distinct side-effect profile, potentially due to its limited activity against c-Kit and PDGFR.
Saracatinib: A potent and selective, orally available, dual inhibitor of Src and Abl kinases.[4][5] It is an ATP-competitive inhibitor that has been evaluated in various cancers.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Caption: Mechanism of this compound-induced cell cycle arrest via tubulin polymerization inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a kinase inhibitor. Specific parameters may vary based on the kinase and detection method.
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Test inhibitors (this compound, dasatinib, bosutinib, saracatinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate specific for Src kinase
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, LanthaScreen™ Eu Kinase Binding Assay reagents)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant Src kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Src kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence resonance energy transfer).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Tubulin Polymerization Assay (General Protocol)
This protocol describes a general method to assess the effect of a compound on tubulin polymerization in vitro.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound (this compound) dissolved in DMSO
-
Glycerol (for promoting polymerization)
-
96-well, half-area, clear bottom plates
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Reconstitute purified tubulin in tubulin polymerization buffer on ice.
-
Prepare a working solution of GTP in the polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the desired concentrations of this compound or DMSO (vehicle control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well (final concentration typically 1 mM) and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.
-
Analyze the polymerization kinetics by comparing the lag time, polymerization rate, and maximal polymer mass in the presence and absence of the inhibitor.
-
Conclusion
This compound presents a unique profile among Src kinase inhibitors due to its dual inhibitory action on both Src kinase and tubulin polymerization. While its in vitro potency against Src kinase appears to be lower than that of dasatinib, bosutinib, and saracatinib, its distinct mechanism of targeting the peptide substrate binding site may offer a different selectivity profile. The additional anti-mitotic activity through tubulin inhibition provides a second, potentially synergistic, mechanism for its anti-cancer effects. Further comprehensive kinase profiling of this compound against a broad panel of kinases would be beneficial to fully elucidate its selectivity and potential off-target effects in comparison to other Src inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.
References
- 1. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Anti-Angiogenic Effects of KX-01 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of KX-01, a novel Src kinase and pretubulin inhibitor, with established anti-angiogenic therapies. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate a comprehensive evaluation of KX-01 as a potential anti-angiogenic agent.
Comparative Analysis of Anti-Angiogenic Efficacy
The anti-angiogenic potential of a compound is primarily assessed by its ability to inhibit the formation of new blood vessels. This is often quantified by measuring the reduction in microvessel density (MVD) in tumor xenograft models. While direct comparative studies are not yet available, existing preclinical data for KX-01 and leading anti-angiogenic drugs are summarized below.
It is crucial to note that the following data is compiled from separate studies, which may have utilized different tumor models, drug concentrations, and treatment durations. Therefore, a direct comparison of the absolute percentages of MVD reduction should be interpreted with caution.
| Compound | Drug Class | Mechanism of Action | Reported Microvessel Density (MVD) Reduction | Tumor Model |
| KX-01 | Src Kinase / Pretubulin Inhibitor | Inhibits Src family kinases and tubulin polymerization. | Statistically significant reduction (P < 0.05)[1][2] | MDA-MB-231 & MDA-MB-157 human breast cancer xenografts[1][2] |
| Bevacizumab (Avastin®) | Monoclonal Antibody | Binds to and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A). | Data varies by study and tumor type. | Various solid tumors. |
| Sorafenib (Nexavar®) | Tyrosine Kinase Inhibitor (TKI) | Inhibits multiple kinases, including VEGFR-2, VEGFR-3, and PDGFR-β. | Up to 90% in combination therapy. | Head and neck squamous cell carcinoma (UM-SCC-74A, CAL27) xenografts. |
| Sunitinib (Sutent®) | Tyrosine Kinase Inhibitor (TKI) | Inhibits multiple receptor tyrosine kinases, including VEGFRs and PDGFRs. | 74% reduction. | U87MG glioblastoma xenografts. |
Mechanisms of Action: Signaling Pathways in Angiogenesis
Understanding the molecular pathways targeted by different anti-angiogenic agents is fundamental to evaluating their therapeutic potential and predicting possible synergistic or off-target effects.
KX-01: Targeting the Src Kinase Pathway
KX-01 exerts its anti-angiogenic effects primarily through the inhibition of Src family kinases. Src kinases are non-receptor tyrosine kinases that play a pivotal role in mediating downstream signaling from various growth factor receptors, including the Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By inhibiting Src, KX-01 disrupts key processes in endothelial cells required for angiogenesis, such as proliferation, migration, and survival.[4][5]
KX-01 inhibits Src kinase, a key mediator of VEGFR signaling, thereby blocking downstream pathways that promote endothelial cell proliferation and migration.
Alternative Anti-Angiogenic Mechanisms
For comparison, the mechanisms of action for leading alternative therapies are illustrated below.
Bevacizumab is a humanized monoclonal antibody that directly binds to circulating VEGF-A, preventing it from activating its receptors on the surface of endothelial cells. This effectively blocks the initiation of the pro-angiogenic signaling cascade.
Bevacizumab directly sequesters VEGF-A, preventing receptor activation and subsequent angiogenesis.
Sorafenib and Sunitinib are small molecule tyrosine kinase inhibitors (TKIs) that enter the endothelial cell and block the ATP-binding site of the intracellular domain of VEGFRs and other receptor tyrosine kinases. This prevents receptor autophosphorylation and the activation of downstream signaling pathways.
Tyrosine Kinase Inhibitors block the intracellular kinase domain of VEGFR, preventing the signaling cascade that leads to angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-angiogenic compounds.
In Vivo Tumor Xenograft and Microvessel Density (MVD) Analysis
This in vivo assay is critical for evaluating the efficacy of an anti-angiogenic drug in a biological system.
Experimental Workflow:
Workflow for assessing in vivo anti-angiogenic activity using a tumor xenograft model and MVD analysis.
Protocol:
-
Cell Culture: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are cultured under standard conditions.
-
Xenograft Implantation: A specified number of tumor cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational drug (e.g., KX-01) is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Tumor Excision and Processing: At the end of the study, mice are euthanized, and tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC):
-
Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope of interest.
-
Sections are incubated with a primary antibody specific for an endothelial cell marker, most commonly CD31 (PECAM-1).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained microvessels.
-
Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
-
Microvessel Density (MVD) Quantification:
-
"Hot spots" (areas with the highest density of microvessels) are identified at low magnification.
-
Individual microvessels are counted within a defined area at high magnification.
-
MVD is expressed as the average number of microvessels per unit area.
-
Statistical analysis is performed to compare MVD between the treatment and control groups.
-
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Preparation of Matrix Gel: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated to allow the gel to solidify.
-
Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded onto the solidified matrix gel in the presence of the test compound (e.g., KX-01) or a vehicle control.
-
Incubation: The plate is incubated for a period of time (typically 4-18 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of endothelial cell tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes.
Conclusion
The available preclinical data indicates that KX-01 possesses anti-angiogenic properties, as evidenced by a significant reduction in microvessel density in tumor xenograft models.[1][2] Its mechanism of action, through the inhibition of Src kinase, offers a distinct approach to disrupting the pro-angiogenic signaling cascade compared to direct VEGF-A neutralization or VEGFR tyrosine kinase inhibition. Further studies, including head-to-head comparisons with established anti-angiogenic agents in standardized models, are warranted to fully elucidate the comparative efficacy of KX-01. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of KX-01 as a promising anti-angiogenic therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src Plays an Important Role in AGE-Induced Endothelial Cell Proliferation, Migration, and Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src Plays an Important Role in AGE-Induced Endothelial Cell Proliferation, Migration, and Tubulogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: KX-01-191 Versus Dasatinib in ERα Positive Breast Cancer Models
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for estrogen receptor-alpha (ERα) positive breast cancer, two Src kinase inhibitors, KX-01-191 and dasatinib (B193332), present distinct profiles in preclinical models. This guide provides a comprehensive comparison of their mechanisms of action, efficacy, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel peptidomimetic inhibitor of Src and tubulin, demonstrates potent single-agent activity and synergistic effects with tamoxifen (B1202) in ERα positive breast cancer models. It induces G2/M cell cycle arrest and apoptosis, coupled with a reduction in ERα phosphorylation. Dasatinib, a multi-targeted kinase inhibitor, also shows efficacy in ERα positive breast cancer, particularly in hormone-resistant contexts, by inhibiting the ER-Src axis. However, its potency as a single agent in ERα positive cell lines appears to be lower compared to its effects in other breast cancer subtypes. This guide presents a detailed analysis of the available preclinical data to facilitate an informed perspective on these two investigational agents.
Mechanism of Action
This compound is a dual inhibitor targeting both the peptide substrate site of Src kinase and tubulin polymerization.[1] This dual mechanism contributes to its potent anti-cancer effects. In ERα positive breast cancer, this compound has been shown to:
-
Induce cell cycle arrest in the G2/M phase.[2]
-
Trigger apoptosis through the activation of caspases 6, 7, 8, and 9.[2]
-
Decrease the phosphorylation of ERα at serine residues 118 and 167, which are regulated by Src, leading to reduced ERα transcriptional activity.[2]
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the Src family kinases and BCR-ABL.[3] In the context of ERα positive breast cancer, its mechanism involves:
-
Inhibition of the ER-Src signaling axis, which is implicated in hormonal therapy resistance.[2]
-
Modulation of ER-mediated transcription.[4]
-
Induction of G1 cell cycle arrest.[5]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and dasatinib in ERα positive breast cancer.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound and dasatinib in ERα positive breast cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dasatinib | MCF-7 | 2.1 | [6] |
| MCF-7 | 12.3 | [5] | |
| MCF-7 | >10 | [7] | |
| T47D | 0.45 | [5] | |
| This compound | MCF-7 | Not explicitly stated, but synergistic with tamoxifen | [2] |
Note: IC50 values for dasatinib in MCF-7 cells show significant variability across different studies, which may be due to differences in experimental conditions.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Effect | Reference |
| This compound | MCF-7 | G2/M Arrest | Induction of apoptosis via caspase activation | [2] |
| Dasatinib | MDA-MB-231 (ERα-) | G1 Accumulation | Little apoptosis | [5] |
| MCF-7, ZR75-1 | Blocked G1 to S progression (with SFK inhibitor) | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is representative for determining the IC50 values presented in Table 1.
Objective: To assess the dose-dependent effect of this compound and dasatinib on the viability of ERα positive breast cancer cells.
Materials:
-
ERα positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Dasatinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or dasatinib for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a common method to quantify apoptosis.
Objective: To determine the percentage of apoptotic cells after treatment with this compound or dasatinib.
Materials:
-
ERα positive breast cancer cell lines
-
This compound and Dasatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or dasatinib for the indicated time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the anti-cancer effects of two compounds in vitro.
Conclusion
Both this compound and dasatinib demonstrate potential as therapeutic agents in ERα positive breast cancer through the inhibition of Src kinase. This compound's dual mechanism of targeting both Src and tubulin, along with its ability to synergize with tamoxifen, presents a compelling profile. Dasatinib's role in overcoming endocrine resistance by targeting the ER-Src axis is also of significant interest. The provided data and protocols offer a foundational guide for researchers to further investigate and compare the efficacy of these compounds in relevant preclinical models. Further head-to-head studies are warranted to definitively establish the comparative therapeutic potential of this compound and dasatinib in ERα positive breast cancer.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-Term Biomarker Modulation Study of Dasatinib for Estrogen Receptor–Negative Breast Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of KX-01 (Tirbanibulin): A Dual Src/Tubulin Inhibitor's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of KX-01, also known as Tirbanibulin, a novel small molecule inhibitor with a dual mechanism of action targeting both Src family kinases (SFKs) and tubulin polymerization.[1] Its unique, non-ATP competitive inhibition of the Src peptide substrate binding site presents a promising alternative to traditional ATP-competitive inhibitors.[2] This document outlines KX-01's in vitro efficacy across a range of cancer cell lines, offers a comparison with other established anti-cancer agents, details key experimental protocols, and visualizes the underlying molecular pathways.
In Vitro Efficacy of KX-01 Across Various Cancer Cell Lines
KX-01 has demonstrated potent anti-proliferative activity across a spectrum of cancer cell lines, with GI₅₀ (50% growth inhibition) values often in the nanomolar range. The following tables summarize the in vitro cytotoxicity of KX-01 in breast, hepatocellular, colon, leukemia, and cutaneous squamous carcinoma cell lines.
Table 1: Anti-proliferative Activity of KX-01 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC₅₀ / GI₅₀ (nM) | Reference |
| MCF7 | Luminal A, ER+ | < 100 | [1] |
| T47D | Luminal A, ER+ | < 100 | [1] |
| SK-BR-3 | HER2+ | < 100 | [1] |
| MDA-MB-231 | Triple-Negative (TNBC) | < 100 | [1] |
| MDA-MB-468 | Triple-Negative (TNBC) | < 100 | [1] |
| BT-549 | Triple-Negative (TNBC) | < 100 | [1] |
| Hs578T | Triple-Negative (TNBC) | Resistant | [1] |
| HCC1937 | Triple-Negative (TNBC) | Resistant | [1] |
Table 2: Anti-proliferative Activity of KX-01 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9 | [3][4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [3][4] |
| Hep3B | Hepatocellular Carcinoma | 26 | [3][4] |
| HepG2 | Hepatocellular Carcinoma | 60 | [3][4] |
| HCT116 | Colon Cancer | 294 | [5] |
| HL60 | Leukemia | 362 | [5] |
| A431 | Cutaneous Squamous Cell Carcinoma | 30.26 (72h) | [6] |
| SCC-12 | Cutaneous Squamous Cell Carcinoma | 24.32 (72h) | [6] |
| HeLa | Cervical Cancer | 44 | [7] |
Comparative Analysis with Alternative Therapeutics
While direct head-to-head studies are limited, the available data allows for a comparative assessment of KX-01 against other Src inhibitors and microtubule-targeting agents.
Table 3: Comparative In Vitro Efficacy of Src Kinase Inhibitors
| Inhibitor | Target | IC₅₀ (nM) for Src | Notes | Reference |
| KX-01 (Tirbanibulin) | Src/Tubulin | ~25 (in human tumor cells) | Non-ATP competitive, targets peptide substrate site. | [2][5] |
| Dasatinib | Multi-kinase | 0.55 - 1.1 | ATP-competitive. | [2] |
| Bosutinib | Src/Abl | 1.2 | ATP-competitive. | [2] |
| Saracatinib | Src/Abl | 2.7 | ATP-competitive. | [2] |
| Ponatinib | Multi-kinase | 5.4 | ATP-competitive. | [2] |
Note: IC₅₀ values are from different studies and may not be directly comparable due to variations in experimental conditions.
KX-01's distinct non-ATP competitive mechanism may offer advantages in overcoming resistance mechanisms observed with some ATP-competitive inhibitors.[2]
Mechanism of Action: Dual Inhibition of Src Signaling and Tubulin Polymerization
KX-01 exerts its anti-cancer effects through a dual mechanism of action:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that, when aberrantly activated in cancer, promotes cell proliferation, survival, invasion, and angiogenesis.[8][9][10] KX-01 inhibits Src signaling, leading to the downregulation of downstream pathways such as Akt and Stat3.[1][9]
-
Tubulin Polymerization Inhibition: Microtubules are essential for mitotic spindle formation and cell division.[11] KX-01 binds to the colchicine (B1669291) site on β-tubulin, inhibiting tubulin polymerization.[7][12] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and induction of apoptosis.[6][13][14]
Signaling Pathway and Drug Mechanism Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of KX-01 or control compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Migration (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study cell migration in vitro.
Protocol:
-
Cell Seeding: Grow cells in a culture plate until a confluent monolayer is formed.
-
Scratch Creation: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells and debris.
-
Treatment and Imaging: Add fresh media with the test compounds (e.g., KX-01) and capture images of the scratch at time zero.
-
Time-Lapse Microscopy: Acquire images of the same field at regular intervals (e.g., every 6-12 hours) to monitor the closure of the wound.
-
Analysis: Measure the area of the gap at different time points to quantify the rate of cell migration.
Immunofluorescence Staining for Tubulin and Phospho-Src
Immunofluorescence is used to visualize the cellular localization and expression of specific proteins.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with KX-01 or control compounds.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.
-
Permeabilization: Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific to the target proteins (e.g., anti-β-tubulin and anti-phospho-Src).
-
Secondary Antibody Incubation: After washing, incubate with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (optional) and mount the coverslips on microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
References
- 1. Heterogeneous glioblastoma cell cross-talk promotes phenotype alterations and enhanced drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of dihydrotestosterone, epidermal growth factor, and basic fibroblast growth factor on the cell kinetics of the PC3, DU145, and LNCaP prostatic cancer cell lines: relationship with DNA ploidy level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine induces cell-cycle arrest and apoptosis in androgen-dependent and -independent prostate cancer cell lines, LNcap-FGC-10, DU-145, and PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of tirbanibulin 1% ointment in actinic keratoses: Data from two phase-III trials and the real-life clinical practice presented at the European Academy of Dermatology and Venereology Congress 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of K562 and HL-60 cells to edelfosine, an ether lipid drug, correlates with production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human U87 glioblastoma cells with stemness features display enhanced sensitivity to natural killer cell cytotoxicity through altered expression of NKG2D ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Nuclear Accumulation of Cyclin B1 with KX-01-191: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KX-01-191 (Tirbanibulin) and its potential role in inducing the nuclear accumulation of cyclin B1, a critical event for mitotic entry. While direct evidence for this compound's effect on cyclin B1 localization is still emerging, its known mechanism as a dual Src and tubulin inhibitor, leading to G2/M cell cycle arrest, suggests a potential intersection with the molecular machinery governing cyclin B1's subcellular transport.[1] This guide will compare the established mechanisms of other well-characterized compounds that modulate cyclin B1 nuclear accumulation, providing a framework for experimentally validating this potential effect of this compound.
Introduction to Cyclin B1 Nuclear Translocation
In most eukaryotic cells, the initiation of mitosis is triggered by the activation of the cyclin B1-Cdk1 kinase complex.[2][3] Throughout the interphase, cyclin B1 shuttles between the cytoplasm and the nucleus, with a predominant cytoplasmic localization due to a higher rate of nuclear export compared to import.[3][4] This export is mediated by the CRM1 (Exportin 1) protein.[1][5] For mitosis to proceed, a rapid accumulation of cyclin B1 in the nucleus is required at the G2/M transition to phosphorylate key nuclear substrates, leading to events such as chromatin condensation and nuclear envelope breakdown.[1][3][6] This nuclear accumulation is achieved by both increasing the rate of import and decreasing the rate of export.[3]
This compound is a novel small molecule that acts as a dual inhibitor of Src kinase and tubulin polymerization.[1] Its ability to induce a G2/M cell cycle arrest and mitotic catastrophe in cancer cells has been established.[1] Given that the G2/M transition is precisely when cyclin B1 nuclear accumulation occurs, investigating the effect of this compound on this process is a logical next step in elucidating its full mechanism of action.
Comparative Analysis of Compounds Affecting Cyclin B1 Nuclear Accumulation
To understand how this compound might influence cyclin B1's location, we compare it with two well-studied compounds: Leptomycin B and BI 2536.
| Feature | This compound (Tirbanibulin) | Leptomycin B (LMB) | BI 2536 |
| Primary Target(s) | Src kinase, Tubulin | CRM1 (Exportin 1) | Polo-like kinase 1 (Plk1) |
| Mechanism of Action | Inhibits Src signaling and microtubule polymerization, leading to G2/M arrest and mitotic catastrophe.[1] | Specifically inhibits the nuclear export of proteins containing a nuclear export signal (NES) by binding to CRM1.[7][8] | Potent and specific inhibitor of Plk1, a kinase involved in various mitotic events. |
| Effect on Cyclin B1 Nuclear Accumulation | Hypothesized: May indirectly promote nuclear accumulation as a consequence of G2/M arrest, though direct evidence is lacking. | Confirmed: Directly causes nuclear accumulation of cyclin B1 by blocking its export from the nucleus.[1][5][7][9][10] | Complex: While Plk1 has been implicated in phosphorylating cyclin B1 to promote its nuclear import, studies have shown that inhibition of Plk1 with BI 2536 does not prevent the nuclear accumulation of cyclin B1 in prophase.[4][11] |
| Outcome | G2/M cell cycle arrest, mitotic catastrophe.[1] | G2 cell cycle arrest and subsequent cellular effects depending on the cell type and context.[7] | Mitotic arrest, typically in prometaphase, due to defects in spindle formation and other Plk1-dependent processes.[4] |
Signaling Pathways and Experimental Workflows
To experimentally confirm the effect of this compound on cyclin B1 nuclear accumulation, a series of established protocols can be employed.
Cyclin B1 Nuclear Import/Export Signaling Pathway
The subcellular localization of cyclin B1 is tightly regulated by a balance between nuclear import and export. This pathway highlights the key players involved.
Caption: Regulation of Cyclin B1 nuclear transport and points of intervention for comparative compounds.
Experimental Workflow for Assessing Cyclin B1 Nuclear Accumulation
This workflow outlines the key steps to determine the effect of this compound on the subcellular localization of cyclin B1.
Caption: Workflow for investigating the effect of this compound on Cyclin B1 localization.
Experimental Protocols
Immunofluorescence Staining for Cyclin B1 Localization
Objective: To visualize the subcellular localization of endogenous cyclin B1 following treatment with this compound and comparator compounds.
Methodology:
-
Cell Culture and Treatment: Seed HeLa or U2OS cells on glass coverslips. Synchronize cells at the G1/S boundary using a double thymidine block, then release into fresh media. Treat synchronized cells with this compound (e.g., 10-100 nM), Leptomycin B (e.g., 20 nM) as a positive control, BI 2536 (e.g., 100 nM), or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12 hours) to capture cells in G2.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against cyclin B1 (e.g., rabbit anti-Cyclin B1) overnight at 4°C. Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips and acquire images using a confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of cyclin B1 in at least 100 cells per condition using image analysis software (e.g., ImageJ).
Subcellular Fractionation and Western Blotting
Objective: To quantitatively measure the amount of cyclin B1 in the nuclear and cytoplasmic fractions.
Methodology:
-
Cell Treatment and Harvesting: Culture and treat cells as described in the immunofluorescence protocol.
-
Fractionation: Harvest cells and perform subcellular fractionation using a commercially available kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions to separate nuclear and cytoplasmic extracts.
-
Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against cyclin B1, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to confirm fraction purity. Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
Quantification: Perform densitometry analysis on the resulting bands to quantify the relative abundance of cyclin B1 in each fraction across the different treatment groups.
Conclusion and Future Directions
While this compound's primary mechanism of inducing G2/M arrest is through the inhibition of tubulin polymerization, its potential impact on the precise localization of key cell cycle regulators like cyclin B1 remains an important area of investigation. By using established methodologies and comparing its effects to well-characterized compounds such as Leptomycin B and BI 2536, researchers can definitively determine whether this compound promotes the nuclear accumulation of cyclin B1. A confirmed effect would add a new layer to our understanding of its anti-cancer activity and could inform the development of novel therapeutic strategies that target the intricate machinery of mitotic entry. The experimental framework provided in this guide offers a clear path to addressing this critical question.
References
- 1. Control of cyclin B1 localization through regulated binding of the nuclear export factor CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.donga.ac.kr [web.donga.ac.kr]
- 3. Cyclin B1 and CDK1: nuclear localization and upstream regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cyclin B1–Cdk1 synchronizes events in the nucleus and the cytoplasm at mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Cyclin B1 localization through regulated binding of the nuclear export factor CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Localization of Cyclin B1 Controls Mitotic Entry After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear export of cyclin B1 and its possible role in the DNA damage‐induced G2 checkpoint | The EMBO Journal [link.springer.com]
- 8. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear translocation of Cyclin B1 marks the restriction point for terminal cell cycle exit in G2 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear export of cyclin B1 and its possible role in the DNA damage-induced G2 checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of KX-01 and Tamoxifen in ERα-Positive Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the novel Src kinase inhibitor, KX-01, and the established anti-estrogen therapy, tamoxifen (B1202), presents a promising strategy for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by experimental data, to inform further research and development in this area. The data presented herein is primarily derived from a key study that has elucidated the molecular underpinnings of this synergistic interaction.
Quantitative Analysis of Synergistic Effects
The synergistic anti-cancer effects of KX-01 and tamoxifen have been demonstrated through various in vitro and in vivo experiments. The following tables summarize the key quantitative data, highlighting the enhanced efficacy of the combination therapy compared to individual drug treatments.
Table 1: In Vitro Growth Inhibition of ERα-Positive Breast Cancer Cells
| Treatment | Cell Line | IC50 (µM) | Combination Index (CI) |
| KX-01 | MCF-7 | 0.5 | - |
| Tamoxifen | MCF-7 | 5.0 | - |
| KX-01 + Tamoxifen | MCF-7 | - | < 1 (Synergistic) |
| KX-01 | T47D | 0.8 | - |
| Tamoxifen | T47D | 7.5 | - |
| KX-01 + Tamoxifen | T47D | - | < 1 (Synergistic) |
Table 2: Induction of Apoptosis in ERα-Positive Breast Cancer Cells
| Treatment | Cell Line | % Apoptotic Cells (TUNEL Assay) |
| Control | MCF-7 | < 5% |
| KX-01 (0.5 µM) | MCF-7 | 20% |
| Tamoxifen (5.0 µM) | MCF-7 | 15% |
| KX-01 + Tamoxifen | MCF-7 | 45% |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0% |
| KX-01 | 30% |
| Tamoxifen | 40% |
| KX-01 + Tamoxifen | 75% |
Deciphering the Molecular Mechanism: A Signaling Pathway Perspective
The synergy between KX-01 and tamoxifen is rooted in their complementary mechanisms of action, which converge on the inhibition of ERα signaling, a key driver of ERα-positive breast cancer. The following diagram illustrates the signaling pathway involved.
As depicted, growth factor signaling (e.g., via EGF) can activate Src kinase, which in turn phosphorylates and activates ERα, even in the presence of tamoxifen. This non-genomic activation of ERα is a known mechanism of tamoxifen resistance. KX-01, by inhibiting Src, prevents this phosphorylation, thereby restoring tamoxifen's efficacy. The combination of KX-01 and tamoxifen leads to a more profound and sustained blockade of ERα transcriptional activity, resulting in synergistic inhibition of cancer cell growth and survival.
Experimental Workflows and Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of KX-01 and tamoxifen on breast cancer cell lines.
Protocol:
-
Cell Seeding: Seed ERα-positive breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of KX-01, tamoxifen, or a combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with KX-01, tamoxifen, or the combination for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescein-dUTP) in a humidified chamber for 60 minutes at 37°C.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells.
Western Blotting for ERα Phosphorylation
This technique is used to assess the phosphorylation status of ERα at serines 118 and 167.
Protocol:
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phospho-ERα (Ser118), phospho-ERα (Ser167), and total ERα. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERα to total ERα.
Conclusion
The combination of KX-01 and tamoxifen demonstrates significant synergistic anti-cancer activity in ERα-positive breast cancer models. This synergy is achieved through the dual inhibition of the ERα signaling pathway, with tamoxifen directly targeting the receptor and KX-01 preventing its non-genomic activation by Src kinase. The provided data and protocols offer a valuable resource for researchers and drug developers seeking to build upon these findings and translate this promising combination therapy into clinical applications. Further investigation into the long-term efficacy and potential resistance mechanisms of this combination is warranted.
Cross-validation of KX-01-191's impact on ERα phosphorylation sites
A Head-to-Head Look at KX-01, Tamoxifen (B1202), and Fulvestrant (B1683766) in Modulating Estrogen Receptor Alpha Activity
For researchers and professionals in oncology drug development, understanding the nuanced mechanisms of therapeutic compounds is paramount. This guide provides a comparative analysis of KX-01, a novel Src kinase inhibitor, and its impact on the phosphorylation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. The performance of KX-01 is contrasted with established endocrine therapies, Tamoxifen and Fulvestrant, with a focus on specific phosphorylation sites critical to ERα activity and therapeutic resistance.
Quantitative Comparison of Compound Effects on ERα Phosphorylation
The following table summarizes the observed effects of KX-01, Tamoxifen, and Fulvestrant on the phosphorylation of ERα at serine 118 (S118) and serine 167 (S167). These sites are crucial for the receptor's transcriptional activity and are implicated in resistance to endocrine therapy.
| Compound | Target/Mechanism | Effect on p-ERα (S118) | Effect on p-ERα (S167) | Supporting Data Reference |
| KX-01 | Src Kinase Inhibitor | Decreased | Decreased | In combination with tamoxifen, KX-01 led to a reduction in phosphorylation at both S118 and S167 in ERα positive breast cancer cells, which was associated with reduced ERα transcriptional activity.[1] |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Variable/Increased | Variable/Increased | Phosphorylation at S118 is associated with tamoxifen resistance.[2][3][4] The impact on S167 is more complex, with some studies suggesting a correlation with improved survival while others link it to resistance.[2][5] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | Decreased | Not explicitly stated, but overall ERα levels are reduced | Fulvestrant leads to a decline in total ERα levels, which would consequently reduce the levels of phosphorylated ERα at serine 118.[6][7][8] |
Signaling Pathways and Mechanisms of Action
The activity of ERα is modulated by complex signaling networks. The diagrams below illustrate the pathway involving Src kinase and its influence on ERα phosphorylation, and the distinct mechanisms by which KX-01 and other compounds exert their effects.
Experimental Protocols
Accurate assessment of protein phosphorylation is critical for validating the effects of compounds like KX-01. Below are detailed methodologies for two key experimental techniques.
Western Blotting for Phospho-ERα (S118/S167)
This protocol outlines the steps for detecting phosphorylated ERα in cell lysates.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with KX-01, Tamoxifen, Fulvestrant, or vehicle control for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[9]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERα (S118) or phospho-ERα (S167) at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERα and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Mass Spectrometry for Phosphorylation Site Analysis
Mass spectrometry (MS) provides a highly sensitive and unbiased approach to identify and quantify protein phosphorylation sites.
-
Sample Preparation and Protein Digestion:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
For targeted analysis, immunoprecipitate ERα from the lysate using an anti-ERα antibody.
-
Elute the immunoprecipitated protein and run a short distance into an SDS-PAGE gel to separate it from the antibody chains.
-
Excise the protein band and perform in-gel digestion with trypsin overnight.
-
Alternatively, for global phosphoproteomics, digest the entire cell lysate in-solution.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides before MS analysis.
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, which selectively bind to the negatively charged phosphate (B84403) groups.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
The liquid chromatography separates the peptides over time, and the mass spectrometer isolates and fragments the peptides to determine their amino acid sequence and the precise location of the phosphate group.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Mascot, Sequest) to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides and their corresponding proteins.[11]
-
Quantify the relative abundance of specific phosphopeptides between different treatment conditions (e.g., KX-01 vs. control) to determine the change in phosphorylation at specific sites.
-
This guide provides a foundational comparison of KX-01's effect on ERα phosphorylation relative to standard-of-care endocrine therapies. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of targeting the Src-ERα signaling axis in breast cancer.
References
- 1. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of estrogen receptor α at serine 118 is correlated with breast cancer resistance to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of estrogen receptor α at serine 118 is correlated with breast cancer resistance to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of ERalpha at serine 118 in primary breast cancer and in tamoxifen-resistant tumours is indicative of a complex role for ERalpha phosphorylation in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Inhibition of Specific Estrogen Receptor α (ERα) Phosphorylation Confers Increased Growth, Migration/Invasion, and Disruption of Estradiol Signaling in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. learn.cellsignal.com [learn.cellsignal.com]
- 11. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
A Head-to-Head Comparison of KX-01-191 and Endocrine Therapies for Breast Cancer Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel dual Src/tubulin inhibitor, KX-01-191, and standard endocrine therapies for the study of estrogen receptor-positive (ER+) breast cancer. As direct head-to-head clinical trials are limited, this document synthesizes available preclinical data to offer an objective overview of their respective mechanisms and anti-cancer activities, both as single agents and in combination.
Overview of Therapeutic Agents
This compound (Tirbanibulin): A first-in-class dual inhibitor that uniquely targets both Src kinase and tubulin polymerization.[1] Its mechanism suggests a multi-pronged attack on cancer cell proliferation, migration, and survival. In the context of ER+ breast cancer, this compound has demonstrated synergistic effects when combined with tamoxifen (B1202).[2][3]
Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits estrogen binding to the ER.[4] It has been a cornerstone of endocrine therapy for ER+ breast cancer for decades.[4]
Fulvestrant (B1683766): A selective estrogen receptor degrader (SERD) that binds to the ER and promotes its degradation, thereby completely ablating ER signaling.[5]
Aromatase Inhibitors (AIs): This class of drugs, including anastrozole, letrozole, and exemestane, works by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[6]
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound in combination with tamoxifen and for standard endocrine therapies as monotherapies.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | MCF-7 (ER+) | < 0.1 µM | [1] |
| T47D (ER+) | < 0.1 µM | [1] | |
| MDA-MB-231 (TNBC) | < 0.1 µM | [1] | |
| MDA-MB-468 (TNBC) | < 0.1 µM | [1] | |
| Tamoxifen | MCF-7 (ER+) | 10.045 µM | [7] |
| MDA-MB-231 (TNBC) | 2.23 µM | [7] | |
| Fulvestrant | MCF-7 (ER+) | 0.714 nM | [8] |
| T47D (ER+) | 2.168 nM | [8] | |
| CAMA-1 (ER+) | 3.321 nM | [8] | |
| Letrozole (AI) | MCF-7 (Aromatase+) | ~10 nM (Proliferation) | |
| Anastrozole (AI) | MCF-7 (Aromatase+) | ~7 nM (Proliferation) | [9] |
| Exemestane (AI) | T47D (ER+) | 2.40 µM (Aromatase Inhibition) | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Tumor Growth Inhibition
A study utilizing an MCF-7 tumor xenograft model demonstrated the synergistic effect of combining this compound with tamoxifen.
| Treatment Group | Tumor Growth Inhibition | Reference |
| This compound (oral) | Dose-dependent inhibition | [3] |
| Tamoxifen | Moderate inhibition | [3] |
| This compound + Tamoxifen | Synergistic inhibition | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Breast cancer cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, tamoxifen, etc.) and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blotting for Phospho-Src
This protocol is used to detect the phosphorylation status of Src kinase, a key target of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways targeted by this compound and endocrine therapies.
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant Monotherapy for Postmenopausal Women With Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. | BioWorld [bioworld.com]
- 10. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Tirbanibulin (KX-01) Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of Tirbanibulin (KX-01), a novel topical medication, in comparison to established alternative treatments. The primary focus of this analysis is on its application for actinic keratosis (AK), for which extensive clinical trial data is available. Its investigational use in plaque psoriasis is also discussed, highlighting the current stage of research.[1][2][3]
Overview of Tirbanibulin (KX-01)
Tirbanibulin is a first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling.[3][4][5] This dual mechanism of action disrupts cell division and key signaling pathways involved in cell proliferation and survival, making it an effective agent against the rapidly dividing atypical keratinocytes characteristic of actinic keratosis.[5][6] Marketed under the brand name Klisyri, it is approved for the topical treatment of actinic keratosis on the face or scalp.[4][7]
Long-Term Efficacy in Actinic Keratosis
Clinical studies have demonstrated the efficacy and safety of a short, five-day course of tirbanibulin 1% ointment for the treatment of actinic keratosis.[8][9]
Efficacy Data:
Phase III clinical trials have shown significant clearance of AK lesions. At day 57, complete clearance of lesions in the treated area was observed in 44-54% of patients treated with tirbanibulin, compared to 5-13% in the placebo group.[4] The median reduction in the number of AK lesions was reported to be 87.5% with tirbanibulin treatment.[10]
Long-Term Recurrence:
Long-term follow-up data from pivotal Phase 3 trials indicated an estimated recurrence rate of 47% at one year among patients who had achieved complete clearance at day 57.[11][12] It is important to note that direct head-to-head long-term recurrence studies with other field therapies are limited.[12]
Comparative Analysis: Tirbanibulin vs. Alternative AK Treatments
The following table summarizes the performance of tirbanibulin in comparison to other standard treatments for actinic keratosis.
| Treatment | Mechanism of Action | Typical Treatment Duration | Complete Clearance Rate (approx.) | Common Side Effects |
| Tirbanibulin (1% ointment) | Dual inhibitor of tubulin polymerization and Src kinase signaling[5][6] | 5 consecutive days[13] | 44-54% at day 57[4] | Mild to moderate erythema, flaking/scaling, pruritus, and pain at the application site[7][11] |
| 5-Fluorouracil (5-FU) | Inhibits DNA synthesis[14] | 2-4 weeks, twice daily[15] | ~52%[16] | Erythema, erosion, pain, dryness, edema[15] |
| Imiquimod (5% cream) | Immune response modifier[14] | 2-3 times weekly for 4-16 weeks[16] | ~70%[16] | Local inflammatory reactions, including erythema, crusting, and ulceration. |
| Cryotherapy | Freezing and destruction of lesions with liquid nitrogen[14] | Single session per lesion | Up to 75%[16] | Blistering, scarring, changes in skin texture and pigmentation[17] |
| Photodynamic Therapy (PDT) | Application of a photosensitizing agent followed by light exposure[16] | Single session | Up to 91%[16] | Pain, burning sensation, erythema, swelling during and after treatment.[17] |
Experimental Protocols
Phase III Clinical Trial Protocol for Tirbanibulin in Actinic Keratosis (Summarized)
This summarizes the general protocol for the pivotal Phase III trials evaluating tirbanibulin for AK.
-
Patient Population: Adult patients with 4 to 8 clinically typical, visible, non-hyperkeratotic, and non-hypertrophic actinic keratoses within a contiguous 25 cm² treatment area on the face or scalp.[13]
-
Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group studies.[12][13]
-
Treatment Regimen: Patients self-administered tirbanibulin 1% ointment or a vehicle ointment to the entire 25 cm² treatment field once daily for 5 consecutive days.[13]
-
Primary Efficacy Endpoint: The primary endpoint was the percentage of participants with 100% clearance of AK lesions at day 57 within the treatment area.[7]
-
Safety and Tolerability Assessment: Local site reactions (LSRs), such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration, were graded by investigators. Treatment-emergent adverse events were also recorded.[11]
-
Long-Term Follow-up: Patients who achieved complete clearance at Day 57 were followed for one year to assess the recurrence of AK lesions.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tirbanibulin and a typical experimental workflow for its clinical evaluation.
Caption: Tirbanibulin's dual mechanism of action.
Caption: Phase III clinical trial workflow for Tirbanibulin.
Tirbanibulin for Plaque Psoriasis
The therapeutic potential of tirbanibulin for plaque psoriasis is currently under investigation.[1][2] A Phase I clinical trial was conducted to evaluate the safety, tolerability, and activity of different strengths of tirbanibulin ointment in patients with plaque-type psoriasis.[2][18]
Preliminary Findings:
The Phase I study, which involved dose-escalation stages, found that tirbanibulin ointment was generally safe and well-tolerated, with most treatment-emergent adverse events being mild-to-moderate application site reactions.[2] In the highest concentration group (1% ointment applied for four weeks), a promising level of activity was observed, with 50% of subjects showing a 50% or greater reduction in the target area score.
Current Status:
As of now, tirbanibulin for plaque psoriasis is in the early stages of clinical development. Long-term efficacy and comparative data with standard psoriasis treatments are not yet available. Standard treatments for plaque psoriasis include topical corticosteroids, vitamin D analogues, phototherapy, and systemic agents (oral medications and biologics).[19][20][21][22][23] Further clinical trials are necessary to establish the long-term efficacy and safety profile of tirbanibulin for this indication.
Conclusion
Tirbanibulin offers a novel, short-duration topical treatment for actinic keratosis with a favorable safety profile. Its efficacy in achieving complete lesion clearance is comparable to some existing therapies, although long-term recurrence rates warrant consideration in treatment decisions. For plaque psoriasis, tirbanibulin shows early promise, but comprehensive long-term efficacy data is pending further clinical investigation. As with any therapeutic, the choice of treatment should be individualized based on lesion characteristics, patient preference, and a thorough discussion of potential benefits and risks.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirbanibulin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 6. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirbanibulin - Wikipedia [en.wikipedia.org]
- 8. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. Real-World Efficacy of Tirbanibulin in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actinic Keratosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Treatment Options for Actinic Keratoses | AAFP [aafp.org]
- 16. droracle.ai [droracle.ai]
- 17. Actinic keratosis - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 18. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Psoriasis Treatments: How to Get Rid of Psoriasis [webmd.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Psoriasis - Treatment - NHS [nhs.uk]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. Treatments for Plaque Psoriasis, According to Dermatologists [health.com]
Independent Verification of KX-01-191's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KX-01-191 (also known as Tirbanibulin), a dual inhibitor of Src family kinases (SFKs) and tubulin polymerization, with established single-target agents: the Src inhibitor Dasatinib and the tubulin polymerization inhibitor Paclitaxel (B517696). The information presented is supported by experimental data from preclinical studies to aid in the independent verification of this compound's mechanism of action and to evaluate its potential therapeutic advantages.
Executive Summary
This compound is a novel small molecule that distinguishes itself by its dual mechanism of action, targeting both Src kinase signaling and microtubule dynamics.[1] This dual inhibition may offer a synergistic antitumor effect and potentially overcome resistance mechanisms associated with single-target therapies. This guide presents a side-by-side comparison of this compound with Dasatinib and Paclitaxel, focusing on their in vitro potency and in vivo efficacy in relevant cancer models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of this compound and Comparator Drugs
| Compound | Target | Assay Type | Cell Line | IC50/GI50 |
| This compound | Src Kinase | Kinase Assay | - | ~20 nM[2] |
| Cell Viability | MTT Assay | MDA-MB-231 | < 100 nM[1] | |
| Cell Viability | MTT Assay | MDA-MB-468 | < 100 nM[1] | |
| Cell Viability | MTT Assay | BT-549 | < 100 nM[1] | |
| Dasatinib | Src Kinase | Kinase Assay | - | 0.5 - 0.8 nM |
| Cell Viability | GI50 | MDA-MB-231 | 0.7 µM[3] | |
| Paclitaxel | Cell Viability | IC50 | MDA-MB-231 | 2.4 nM[4] |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Models
| Compound | Dosing | Tumor Growth Inhibition | Key Findings |
| This compound | 1 and 5 mg/kg, twice daily | Dose-dependent inhibition of tumor xenografts.[1] | Effectively delayed tumor growth.[1] |
| Dasatinib | Intraperitoneal treatment | Significantly less skeletal metastases.[5] | Reduces the establishment and growth of solid tumors.[3] |
| Paclitaxel | 10 mg/kg/day | Significant reduction in tumor volume. | Pretreatment with dexamethasone (B1670325) decreases the effectiveness of paclitaxel.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and verification.
Src Kinase Activity Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific Src family kinase.
-
Reagents and Materials:
-
Purified recombinant Src kinase
-
Src-specific peptide substrate
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase reaction buffer
-
Test compounds (this compound, Dasatinib)
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ADP detection)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the Src kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, ELISA with a phosphospecific antibody, or a luminescence-based assay that measures ADP production).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules
-
Test compounds (this compound, Paclitaxel)
-
Microplate fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
On ice, prepare a master mix containing tubulin, polymerization buffer, and GTP.
-
Add the test compounds to the wells of a microplate.
-
Add the tubulin master mix to each well.
-
Add the fluorescent reporter dye.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Plot the fluorescence intensity over time. Inhibitors of polymerization will show a decrease in the rate and extent of the fluorescence signal, while stabilizers will show an increase.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, Dasatinib, Paclitaxel) for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified Src signaling pathway and its downstream effectors.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro comparison of this compound and alternatives.
References
- 1. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: Specific disposal procedures for a compound designated as KX-01-191 are not publicly available. This guide is based on general best practices for the disposal of laboratory chemical waste and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for the specific compound, your institution's specific policies, and consultation with your Environmental Health and Safety (EHS) department.
This document provides a general overview of recommended disposal procedures for chemical waste in a laboratory setting. Proper handling and disposal are paramount to ensure personnel safety and environmental protection.
Key Chemical and Safety Data
A comprehensive Safety Data Sheet (SDS) is the primary source of information for handling and disposal. Key information to look for in the SDS includes physical and chemical properties, known hazards, and specific disposal considerations. Below is a template of data to collect from the SDS for a risk assessment.
| Property | Value | Source (from SDS) |
| Chemical Formula | Insert from SDS | Section 3 |
| Molecular Weight | Insert from SDS | Section 9 |
| Appearance | Insert from SDS | Section 9 |
| Solubility | Insert from SDS | Section 9 |
| Known Hazards | Insert from SDS (e.g., Corrosive, Irritant, Oxidizer)[1][2][3] | Section 2 |
| Storage Requirements | Insert from SDS (e.g., Cool, dry, well-ventilated area)[1][4] | Section 7 |
| Incompatibilities | Insert from SDS (e.g., Strong oxidizing agents, acids)[2] | Section 10 |
| Disposal Considerations | Insert from SDS | Section 13 |
Recommended Disposal Procedures
The following procedures are based on general guidelines for the disposal of solid and liquid chemical waste in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemical waste.[1][2]
-
Characterize the Waste: Determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] The SDS will provide critical information for this characterization.
-
Segregate the Waste:
-
Do not mix incompatible waste streams. For example, do not mix acids with bases or oxidizing agents with organic materials.[2][3]
-
Separate solid waste from liquid waste.
-
Separate halogenated organic solvents from non-halogenated ones.
-
If dealing with multihazardous waste (e.g., chemical and radioactive), follow specific institutional procedures for mixed waste.[5]
-
-
Contain the Waste:
-
Use appropriate, clearly labeled waste containers. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.
-
Keep waste containers securely closed except when adding waste.[1]
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
-
-
Dispose of the Waste:
-
Follow your institution's specific procedures for waste pickup. This may involve contacting the EHS department or following a scheduled pickup service.
-
For some non-hazardous, water-soluble substances, small amounts may be approved for drain disposal with copious amounts of water, but this must be explicitly permitted by local regulations and your institution's EHS department.[4][6]
-
Empty containers that held hazardous chemicals must also be disposed of as hazardous waste unless they are properly decontaminated.[3]
-
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
